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  • Product: 2-(4H-1,2,4-triazol-4-yl)aniline
  • CAS: 25660-59-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(4H-1,2,4-triazol-4-yl)aniline for Material Science

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4H-1,2,4-triazol-4-yl)aniline, a promising organic semiconductor material. As a member of the 1,2,4-triazole family,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4H-1,2,4-triazol-4-yl)aniline, a promising organic semiconductor material. As a member of the 1,2,4-triazole family, this compound is anticipated to possess exceptional electron-transporting and hole-blocking capabilities, making it a strong candidate for applications in advanced electronic devices such as organic light-emitting diodes (OLEDs). This document details the synthesis, structural characteristics, spectroscopic signature, and thermal stability of 2-(4H-1,2,4-triazol-4-yl)aniline, drawing upon both theoretical predictions and experimental data from closely related analogues to provide a holistic understanding of its potential in material science.

Introduction: The Promise of 1,2,4-Triazoles in Material Science

The 1,2,4-triazole nucleus is a cornerstone in the design of high-performance organic materials. Its inherent electron-deficient nature imparts excellent electron-transport and hole-blocking properties, which are critical for the efficiency and longevity of organic electronic devices.[1] The strategic incorporation of aromatic moieties, such as the aniline group in 2-(4H-1,2,4-triazol-4-yl)aniline, allows for the fine-tuning of the molecule's electronic and photophysical properties. The amino group of the aniline substituent can also serve as a site for further chemical modification, enabling the development of a broader class of materials with tailored functionalities. This guide will delve into the specific attributes of the ortho-substituted aniline derivative, providing researchers and material scientists with the foundational knowledge required to harness its potential.

Synthesis and Structural Elucidation

The synthesis of 2-(4H-1,2,4-triazol-4-yl)aniline can be approached through a multi-step reaction pathway, analogous to the synthesis of related aminophenyl-triazoles.[2] A proposed synthetic route is outlined below, followed by a discussion of the expected structural characteristics based on crystallographic data of similar compounds.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of 2-(4H-1,2,4-triazol-4-yl)aniline involves a nucleophilic aromatic substitution followed by a reduction step. This approach is favored for its relatively high yields and the commercial availability of the starting materials.

Step 1: N-Arylation of 1,2,4-Triazole with 2-Fluoronitrobenzene

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) cooled to 0 °C, add 1,2,4-triazole in a portion-wise manner.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the formation of the sodium salt of the triazole.

  • Add a solution of 2-fluoronitrobenzene in anhydrous DMF dropwise to the reaction mixture.

  • The reaction is then allowed to warm to room temperature and stirred for 18-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the careful addition of ice-water.

  • The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, 4-(2-nitrophenyl)-4H-1,2,4-triazole.

Causality: The use of a strong base like NaH is crucial for the deprotonation of the 1,2,4-triazole, rendering it a potent nucleophile. DMF is an ideal solvent for this reaction due to its high boiling point and its ability to dissolve both the polar and non-polar reactants. The ortho-position of the fluorine atom in 2-fluoronitrobenzene is activated towards nucleophilic substitution by the electron-withdrawing nitro group.

Step 2: Reduction of the Nitro Group

  • The crude 4-(2-nitrophenyl)-4H-1,2,4-triazole is dissolved in methanol.

  • A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

  • The mixture is then subjected to hydrogenation at a pressure of 3-4 kg/cm ² of hydrogen gas in a hydrogenation apparatus.

  • The reaction is monitored until the consumption of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to afford the desired product, 2-(4H-1,2,4-triazol-4-yl)aniline. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines. Palladium on carbon is a highly effective and widely used catalyst for this transformation.

SynthesisWorkflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Reduction Triazole 1,2,4-Triazole NaH_DMF NaH, DMF, 0°C to RT Triazole->NaH_DMF Fluoronitrobenzene 2-Fluoronitrobenzene Fluoronitrobenzene->NaH_DMF Intermediate 4-(2-nitrophenyl)-4H-1,2,4-triazole NaH_DMF->Intermediate H2_PdC H₂, 10% Pd/C, Methanol Intermediate->H2_PdC FinalProduct 2-(4H-1,2,4-triazol-4-yl)aniline H2_PdC->FinalProduct

Caption: Proposed two-step synthesis of 2-(4H-1,2,4-triazol-4-yl)aniline.

Crystal Structure and Molecular Geometry

While the specific crystal structure of 2-(4H-1,2,4-triazol-4-yl)aniline has not been reported, valuable insights can be gleaned from the crystallographic data of its isomer, 4-(1,2,4-triazol-1-yl)aniline.[2]

Parameter4-(1,2,4-triazol-1-yl)anilineExpected for 2-(4H-1,2,4-triazol-4-yl)aniline
Crystal SystemMonoclinicLikely Monoclinic or Orthorhombic
Space GroupP2₁/c-
a (Å)5.5488-
b (Å)7.3656-
c (Å)19.5477-
β (°)99.416-
Dihedral Angle34.57°Expected to be larger due to steric hindrance

For 4-(1,2,4-triazol-1-yl)aniline, the dihedral angle between the triazole and benzene rings is 34.57°.[2] In the case of 2-(4H-1,2,4-triazol-4-yl)aniline, it is anticipated that the ortho-substitution will lead to a greater steric hindrance, resulting in a larger dihedral angle between the two ring systems. This increased twist angle will have significant implications for the molecule's electronic properties, potentially disrupting the π-conjugation between the aniline and triazole moieties.

The crystal packing is expected to be dominated by intermolecular hydrogen bonds, with the N-H protons of the aniline group acting as hydrogen bond donors and the nitrogen atoms of the triazole ring serving as acceptors. These interactions are likely to result in the formation of extended supramolecular networks, which will influence the material's bulk properties, such as its melting point and solubility.

Spectroscopic Characterization

The identity and purity of 2-(4H-1,2,4-triazol-4-yl)aniline can be confirmed through a combination of spectroscopic techniques. The expected spectral data, based on the analysis of related compounds, are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the protons of the triazole ring. The aniline protons will likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The two protons on the triazole ring should appear as a singlet at approximately δ 8.0-8.5 ppm. A broad singlet corresponding to the amino (-NH₂) protons is also anticipated, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons of the aniline ring are expected to resonate in the region of δ 110-150 ppm. The two carbon atoms of the triazole ring should appear at around δ 145-155 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine)3300-3500
C-H stretch (aromatic)3000-3100
C=N stretch (triazole)1600-1650
C=C stretch (aromatic)1450-1600
C-N stretch1250-1350

The presence of a strong, broad band in the 3300-3500 cm⁻¹ region is a clear indicator of the N-H stretching vibrations of the primary amine group.

Thermal Properties

The thermal stability of a material is a critical parameter for its application in electronic devices, which often operate at elevated temperatures. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are essential techniques for evaluating this property.

Thermogravimetric Analysis (TGA)

Based on studies of other 1,2,4-triazole derivatives, 2-(4H-1,2,4-triazol-4-yl)aniline is expected to be thermally stable up to temperatures in the range of 200-250 °C in an inert atmosphere.[3] The TGA thermogram would likely show a single-step decomposition process at higher temperatures, corresponding to the breakdown of the molecular structure.

Differential Scanning Calorimetry (DSC)

The DSC curve will reveal the melting point (Tₘ) and any other phase transitions of the material. A sharp endothermic peak will correspond to the melting of the crystalline solid. The absence of any significant exothermic events before the melting point would further confirm the material's thermal stability.

ThermalAnalysis cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_Start Stable up to ~200-250 °C TGA_Decomp Single-step Decomposition TGA_Start->TGA_Decomp DSC_Melt Sharp Endothermic Peak (Melting) DSC_Stable No Premature Exothermic Events DSC_Melt->DSC_Stable Material 2-(4H-1,2,4-triazol-4-yl)aniline Material->TGA_Start Material->DSC_Melt

Caption: Expected thermal behavior of 2-(4H-1,2,4-triazol-4-yl)aniline.

Potential Applications in Material Science

The unique combination of an electron-donating aniline moiety and an electron-withdrawing 1,2,4-triazole ring suggests that 2-(4H-1,2,4-triazol-4-yl)aniline could function as a versatile building block for a range of organic electronic materials.

  • Organic Light-Emitting Diodes (OLEDs): The inherent electron-transporting and hole-blocking capabilities of the 1,2,4-triazole core make this compound a prime candidate for use as an electron transport layer (ETL) or a host material for phosphorescent emitters in OLEDs.[1] The aniline group could further be functionalized to tune the energy levels and improve charge injection/transport properties.

  • Organic Photovoltaics (OPVs): As an electron-accepting material, derivatives of 2-(4H-1,2,4-triazol-4-yl)aniline could be explored for use in the active layer of organic solar cells.

  • Organic Field-Effect Transistors (OFETs): The potential for ordered molecular packing through hydrogen bonding could lead to materials with good charge carrier mobility, making them suitable for applications in OFETs.

Conclusion

2-(4H-1,2,4-triazol-4-yl)aniline represents a molecule of significant interest for the field of material science. While direct experimental data for this specific compound is limited, a comprehensive analysis of its close analogues and the broader class of 1,2,4-triazole derivatives provides a strong foundation for predicting its physicochemical properties. The proposed synthesis is straightforward, and the expected spectroscopic and thermal characteristics are well-defined. The unique electronic structure of this molecule, arising from the interplay between the aniline and triazole moieties, opens up exciting possibilities for its application in a new generation of high-performance organic electronic devices. Further experimental investigation is warranted to fully elucidate the potential of this promising material.

References

  • Fun, H.-K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o164. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5123. [Link]

  • Demirbas, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(4), 453-465. [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

  • Li, Y., et al. (2024). Synthesis and Properties of Aminated Nitro-Substituted[2][4][5]triazolo[4,3-b][2][4][5]triazole Isomers. SSRN Electronic Journal. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. ResearchGate. [Link]

  • Amaral, L. M. P. F., et al. (2024). Thermochemistry of amino-1,2,4-triazole derivatives. Journal of Thermal Analysis and Calorimetry. [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Growing Science. [Link]

  • Al-Amiery, A. A., et al. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Engineering and Applied Sciences, 13(10), 3436-3441. [Link]

  • Al-Hourani, B. J., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(18), 6523. [Link]

  • Prasad, S. B. B., et al. (2007). Synthesis and Crystal Structure of 1-Tosyl-1H-[2][4][5]-triazole. Analytical Sciences, 23(1), x181-x182. [Link]

  • Wozniak, D., et al. (2018). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Journal of Thermal Analysis and Calorimetry, 133(1), 229-238. [Link]

  • de la Cruz, P., et al. (2016). Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science. Current Organic Chemistry, 20(11), 1215-1231. [Link]

Sources

Exploratory

Technical Whitepaper: Vibrational Dynamics and FTIR Characterization of 2-(4H-1,2,4-triazol-4-yl)aniline

The following technical guide details the vibrational spectroscopy and structural characterization of 2-(4H-1,2,4-triazol-4-yl)aniline . This guide is structured to serve researchers in medicinal chemistry and coordinati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the vibrational spectroscopy and structural characterization of 2-(4H-1,2,4-triazol-4-yl)aniline . This guide is structured to serve researchers in medicinal chemistry and coordination chemistry, focusing on the specific spectroscopic signatures arising from the ortho-substitution pattern and the N4-linkage between the triazole and aniline rings.[1][2][3]

[1][2][4]

Executive Summary & Molecular Architecture

2-(4H-1,2,4-triazol-4-yl)aniline represents a critical scaffold in drug discovery, serving as a precursor for Schiff bases and a bidentate ligand in coordination chemistry.[1][2][4] Its structure consists of a 1,2,4-triazole ring attached via its N4 nitrogen to the ortho position of an aniline moiety.[1][2][3][4]

Structural Significance

Unlike para-substituted isomers, the ortho-positioning in this molecule induces specific steric and electronic effects:

  • Intramolecular Hydrogen Bonding: A potential N-H[1][2][3][5]···N interaction exists between the aniline amine protons and the N1/N2 nitrogens of the triazole ring.[1][2][3] This interaction is a primary determinant of the N-H stretching frequencies.[1][3]

  • Torsional Strain: The steric clash between the triazole ring protons and the aniline protons forces a non-planar geometry, which decouples the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -systems of the two rings to some extent, affecting the C-N inter-ring vibrational mode.[2][3][4]
    

Vibrational Spectroscopy Analysis (FTIR)[2][3][4][5][6][7][8]

The infrared spectrum of this molecule is complex due to the overlapping regions of the electron-rich aniline and the electron-deficient triazole.[1][2][3] The following assignments rely on Density Functional Theory (DFT) correlations (typically B3LYP/6-311G(d,p) level) and experimental data from homologous 4-substituted triazoles.

Detailed Band Assignment Table
Vibrational ModeFrequency Range (cm⁻¹)IntensityMechanistic Insight
ν(NH₂) Asymmetric 3440 – 3410MediumPrimary amine stretching.[1][2][4] Higher frequency indicates free N-H.[1][2][3][4]
ν(NH₂) Symmetric 3350 – 3300MediumDiagnostic Marker:[2][3][4] Significant redshift (to ~3280) indicates strong intramolecular H-bonding with the triazole nitrogen.[2][3]
ν(C=N) Triazole 1610 – 1580StrongCharacteristic stretching of the triazole ring.[2][3][4][6] Often coupled with NH₂ scissoring.[1][2][3][4]
δ(NH₂) Scissoring 1620 – 1600StrongIn-plane bending of the aniline amine.[2][3] Overlaps with aromatic C=C stretches.[1][2][3][4]
ν(C=C) Aromatic 1580, 1490, 1450StrongSkeletal vibrations of the phenyl ring.[1][3][4] The 1490 cm⁻¹ band is highly characteristic of the benzene ring.[1][2][3]
ν(C-N) Inter-ring 1340 – 1310MediumStretching vibration of the bond connecting the Aniline C2 to Triazole N4.[2][3]
ν(N-N) Triazole 1280 – 1260Medium"Breathing" mode of the triazole hydrazine linkage.[2][3]
δ(C-H) Out-of-Plane 760 – 740StrongOrtho-substitution pattern marker (4 adjacent hydrogens on the phenyl ring).[1][2][3]
Triazole Ring Def. 680 – 660MediumIn-plane ring deformation, specific to 1,2,4-triazoles.[1][2][3][4]
Key Spectroscopic Diagnostic Features
  • The "Doublet" Gap: The separation between ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     and 
    
    
    
    is typically
    
    
    .[2][3][4] A collapse of this gap suggests intermolecular aggregation or coordination to metals.[2][3]
  • The Triazole "Fingerprint": The absence of a C=O stretch (1700 cm⁻¹) and the presence of the sharp C=N stretch at ~1590 cm⁻¹ confirms the cyclization of precursor formyl-hydrazines.[1][2][3]

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize 2-(4H-1,2,4-triazol-4-yl)aniline via the transamination/cyclization route and validate using FTIR.

A. Synthesis Workflow (The "Einhorn-Brunner" Variation)
  • Reagents: o-Phenylenediamine (1.0 eq), N,N'-Diformylhydrazine (1.0 eq).

  • Conditions: Reflux in high-boiling solvent (e.g., diglyme or neat melt at 160°C) to drive water removal.[1][2][3][4]

  • Mechanism: The amine attacks the formyl group, followed by cyclization and dehydration.[1][3][4]

B. FTIR Sample Preparation (KBr Pellet Method)
  • Rationale: KBr pellets are preferred over ATR for this compound to resolve the fine splitting in the NH₂ region (3400 cm⁻¹) which can be broadened by the pressure of an ATR crystal.[1][2][3]

  • Protocol:

    • Mix 1 mg of dry sample with 100 mg spectroscopic grade KBr.[1][2][3]

    • Grind to a fine powder (particle size < 2 µm to avoid Christiansen effect).

    • Press at 10 tons for 2 minutes under vacuum to remove water.

    • Data Acquisition: 32 scans, 4 cm⁻¹ resolution, background subtracted.

Structural Validation Logic

The following diagram illustrates the decision matrix for validating the structure based on spectral data. This is a self-validating system: if the "Check" fails, the synthesis must be revisited.

ValidationLogic RawData Raw FTIR Spectrum Check1 Region 3400-3200 cm⁻¹ Doublet Present? RawData->Check1 Result1_Yes Primary Amine Confirmed (Aniline Intact) Check1->Result1_Yes Yes Result1_No Possible Polymerization or Oxidation Check1->Result1_No No (Broad Band) Check2 Region 1680-1750 cm⁻¹ C=O Band Absent? Result1_Yes->Check2 Result2_Yes Cyclization Complete (No Precursor) Check2->Result2_Yes Yes Result2_No Incomplete Reaction (Formyl/Amide Present) Check2->Result2_No No (Strong Peak) Check3 Region 1280 cm⁻¹ N-N Stretch Visible? Result2_Yes->Check3 Final Structure Validated: 2-(4H-1,2,4-triazol-4-yl)aniline Check3->Final Yes

Figure 1: Logic flow for spectroscopic validation of the target molecule. Each diamond represents a critical "Go/No-Go" decision point based on specific wavenumbers.[1][2][4]

Applications & Causality in Drug Design[1][2][3]

Understanding the vibrational modes of this molecule allows researchers to predict its behavior in biological systems:

  • Ligand Binding: Shifts in the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     and 
    
    
    
    bands upon mixing with metal ions (Zn²⁺, Cu²⁺) confirm coordination.[2][3][4] The triazole N1/N2 are common donors.[3]
  • Bioactivity: The 1,2,4-triazole ring is a pharmacophore for antifungal activity (inhibiting CYP51).[1][2][3][4] The stability of the ring, confirmed by the lack of ring-opening bands in physiological pH simulations, is crucial for oral bioavailability.[1][2][3][4]

References

  • Synthesis and General Characterization

    • Bekircan, O., et al. (2014).[1][2][3][4] "Synthesis of some new 1,2,4-triazole derivatives..." Archiv der Pharmazie. [2][3][4]

    • Note: Provides the foundational Pellizzari and Einhorn-Brunner reaction conditions used for this class of molecules.
  • Vibrational Spectroscopy & DFT

    • Muthu, S., et al. (2012).[1][2][3][4] "Quantum mechanical study and spectroscopic (FT-IR, FT-Raman) study... of aniline derivatives." Spectrochimica Acta Part A. [2][3][4]

    • Note: Validates the scaling factors (0.9613) used for assigning aniline NH2 modes in the guide.
  • Crystallographic & Structural Data

    • Fun, H. K., et al. (2010).[1][2][3][4] "4-(1,2,4-Triazol-1-yl)aniline."[1][2][4] Acta Crystallographica Section E.

    • Note: Provides comparative bond lengths and angles for the 1-yl isomer, serving as a structural control for the 4-yl target.
  • Triazole Ring Vibrations

    • Al-Abdullah, E. S. (2011).[1][2][3][4] "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,4-Triazoles." American Journal of Chemistry.[1][2][3]

    • Note: Source for the specific C=N and N-N triazole ring assignments (1560-1590 cm⁻¹).

Sources

Foundational

Comprehensive Characterization Guide: Single Crystal X-ray Diffraction of 2-(4H-1,2,4-triazol-4-yl)aniline

The following technical guide details the single crystal X-ray diffraction (SCXRD) characterization of 2-(4H-1,2,4-triazol-4-yl)aniline . This guide is structured to assist researchers in the synthesis, crystallization,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the single crystal X-ray diffraction (SCXRD) characterization of 2-(4H-1,2,4-triazol-4-yl)aniline . This guide is structured to assist researchers in the synthesis, crystallization, data collection, and structural refinement of this specific ligand, utilizing authoritative analogs and established crystallographic protocols where direct specific data is proprietary or chemically analogous.

Executive Summary & Chemical Context

The compound 2-(4H-1,2,4-triazol-4-yl)aniline (CAS: 25660-59-7) represents a critical scaffold in medicinal chemistry and coordination polymers. Unlike its para-substituted counterparts, the ortho-positioning of the amine relative to the triazole ring introduces significant steric strain and unique hydrogen-bonding opportunities. This guide provides a self-validating workflow for determining its solid-state structure, predicting a non-planar geometry driven by steric repulsion between the triazole and phenyl rings.

Key Structural Hypothesis: Based on the isostructural analog 2-(4H-1,2,4-triazol-4-yl)phenol [1], this molecule is expected to exhibit a dihedral twist angle of approximately 40–45° between the rings to relieve steric strain, unlike the planar conformation often seen in less hindered systems.

Experimental Protocols

Synthesis & Purification for Crystallography

High-quality single crystals require >99% purity. The synthesis typically involves the cyclization of diformylhydrazine with o-phenylenediamine .

Reaction Pathway:

  • Reagents: o-Phenylenediamine (1.0 eq), Diformylhydrazine (1.0 eq).

  • Conditions: Reflux in high-boiling solvent (e.g., diglyme or neat at 160°C) to drive the condensation.

  • Purification: Recrystallization from Ethanol/Water (1:1) is critical to remove unreacted diamine which can co-crystallize and disorder the lattice.

Crystallization Strategy

The target molecule contains both a hydrogen bond donor (-NH₂) and multiple acceptors (triazole nitrogens). This duality suggests the formation of strong intermolecular networks.

MethodSolvent SystemConditionsTarget Morphology
Slow Evaporation Ethanol (Abs.)Room Temp, dust-freePrisms/Blocks
Vapor Diffusion MeOH (inner) / Et₂O (outer)4°C (Refrigerator)Defined needles
Cooling Acetonitrile/Water (9:1)60°C

4°C (0.5°C/min)
High-quality blocks

Expert Insight: If crystals appear as thin plates (prone to stacking faults), switch to the Vapor Diffusion method using Methanol/Ether to slow nucleation and promote 3D growth.

Data Collection & Reduction Strategy

Instrument Parameters
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption effects, though the organic nature (
    
    
    ) makes absorption low (
    
    
    ).
  • Temperature: 100 K (Cryostream).

    • Reasoning: Triazole rings often exhibit dynamic disorder (rotation about the C-N bond) at room temperature. Cooling freezes these motions, sharpening high-angle reflections.

Data Processing Workflow

The following Graphviz diagram illustrates the decision tree for processing the diffraction data, specifically addressing potential twinning common in pseudo-symmetric space groups (e.g., Monoclinic


 vs. Orthorhombic).

DataReduction Start Raw Diffraction Frames Index Unit Cell Indexing (Check for multiple domains) Start->Index Integration Integration (SAINT/CrysAlis) Index->Integration Absorb Absorption Correction (SADABS/Multi-scan) Integration->Absorb SpaceGroup Space Group Determination (XPREP) Absorb->SpaceGroup Solve Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Solve Refine Refinement (SHELXL) Solve->Refine TwinCheck Is R-int > 0.10? Refine->TwinCheck Check Check R1 & wR2 TwinCheck->Refine Yes (Apply Twin Law) Disorder Triazole Ring Disorder? TwinCheck->Disorder No Disorder->Refine Yes (Split positions) Disorder->Check No

Figure 1: Decision matrix for X-ray data reduction, highlighting checkpoints for twinning and disorder common in triazole derivatives.

Structural Analysis & Validation

Expected Unit Cell & Geometry

Based on the 2-(4H-1,2,4-triazol-4-yl)phenol analog [1], expect the following:

  • Crystal System: Monoclinic

  • Space Group:

    
     or 
    
    
    
  • Z (Molecules/Unit Cell): 4

  • Dihedral Angle: The steric clash between the aniline -NH₂ and the triazole C-H protons will force a twist.

    • Phenol Analog Twist: 41.74(12)° [1].

    • Aniline Prediction: Similar range (35–45°) to accommodate the N(aniline)...N(triazole) repulsion.

Hydrogen Bonding Network

The structure is stabilized by a robust network of intermolecular hydrogen bonds.

  • Donor: Aniline

    
    
    
  • Acceptor: Triazole

    
     and 
    
    
    
  • Interaction:

    
     chains linking molecules into 2D sheets or 3D supramolecular frameworks.
    
Validation Metrics (Trustworthiness)

A solved structure must meet these criteria to be considered publication-quality:

  • R-factor (

    
    ): 
    
    
    
    for observed data (
    
    
    ).
  • Goodness of Fit (S): Close to 1.0 (range 0.9–1.1).

  • Shift/Error: Max shift

    
     in the final cycle.
    
  • Residual Density: No peaks

    
     (unless near heavy atoms, which are absent here).
    

Pharmaceutical Implications

For drug development professionals, the solid-state form dictates solubility and bioavailability.

  • Polymorphism: The rotational freedom of the triazole ring suggests high potential for conformational polymorphism. Screening different solvents (polar vs. non-polar) is recommended.

  • Stability: The expected high melting point (>200°C) and strong H-bond network imply high thermal stability, favorable for formulation.

References

  • Zhang, Y., et al. (2010). Crystal structure of 2-(4H-1,2,4-triazol-4-yl)phenol. Acta Crystallographica Section E, 66(9), o2318. Link

  • Fun, H. K., et al. (2010).[1][2] 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E, 67(1), o108. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamic Characterization of 2-(4H-1,2,4-triazol-4-yl)aniline

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 2-(4H-1,2,4-triazol-4-yl)aniline , a critical bidentate ligand and intermediate in the synthesis of Schiff bases and m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-(4H-1,2,4-triazol-4-yl)aniline , a critical bidentate ligand and intermediate in the synthesis of Schiff bases and metal-organic frameworks (MOFs). Understanding the solvation thermodynamics of this molecule is essential for optimizing recrystallization yields and designing stable liquid formulations for biological assays.

This document moves beyond static data points to establish a predictive and experimental framework . It details the structural influence of the ortho-substitution on solvation, provides a validated laser-monitoring protocol for solubility determination, and applies the Modified Apelblat model for thermodynamic correlation.

Molecular Architecture & Solvation Mechanism

The solubility behavior of 2-(4H-1,2,4-triazol-4-yl)aniline is governed by the competition between intermolecular solute-solvent interactions and intramolecular hydrogen bonding.

Structural Analysis

The molecule consists of an electron-rich aniline ring linked at the ortho position to the N4-nitrogen of a 1,2,4-triazole ring.

  • H-Bond Donors: The primary amine (-NH₂) on the aniline.

  • H-Bond Acceptors: The N1 and N2 nitrogens on the triazole ring.

  • The Ortho-Effect: Unlike its para isomer, the ortho positioning facilitates an intramolecular hydrogen bond between the aniline -NH and the triazole -N. This "locks" the molecule into a planar or semi-planar conformation, reducing its ability to interact with polar protic solvents compared to the para isomer, while slightly enhancing lipophilicity.

Solvation Pathway Visualization

The following diagram illustrates the solvation mechanism and the competition between intra- and intermolecular forces.

SolvationMechanism Molecule 2-(4H-1,2,4-triazol-4-yl)aniline (Solid State Lattice) IntraHB Intramolecular H-Bond (Aniline NH -> Triazole N) Molecule->IntraHB Stabilizes Crystal Lattice SolvatedState Solvated Species (Solution Phase) IntraHB->SolvatedState Energy Barrier (Must Break to Solvate) SolventPolar Polar Protic Solvent (MeOH, EtOH) SolventPolar->Molecule Competes for H-Bonds SolventPolar->SolvatedState Enthalpy Driven SolventAprotic Polar Aprotic Solvent (DMSO, DMF) SolventAprotic->Molecule Dipole-Dipole Interaction SolventAprotic->SolvatedState Entropy Driven

Figure 1: Mechanistic pathway of solvation showing the energy barrier imposed by intramolecular hydrogen bonding.

Experimental Protocol: Laser Monitoring Observation Technique

To ensure high-precision solubility data (mole fraction


), we utilize the Laser Monitoring Observation Technique . This dynamic method eliminates the sampling errors inherent in the static shake-flask method.
Validated Workflow

Principle: The dissolution of solid particles scatters a laser beam. As the temperature rises and the solid dissolves, scattering intensity (


) decreases. The clear point (saturation temperature, 

) is defined when

stabilizes at the baseline of the pure solvent.

LaserProtocol Prep 1. Gravimetric Preparation Weigh Solute (m1) & Solvent (m2) Uncertainty: ±0.0001 g Setup 2. Jacketed Vessel Setup Insert Laser Probe & Stirrer Connect to Thermostat Prep->Setup Heating 3. Dynamic Heating Ramp Rate: 2 K/h (Slow) Monitor Transmittance Setup->Heating Detection 4. Clear Point Detection Max Transmittance = Solubilized Record T (±0.05 K) Heating->Detection Detection->Heating If undissolved, add solvent Repeat 5. Validation Repeat n=3 Calculate Mole Fraction (x) Detection->Repeat

Figure 2: Step-by-step workflow for the Laser Monitoring Observation Technique.

Calculation of Mole Fraction ( )

The mole fraction solubility is calculated using the standard equation:



Where:
  • 
    : Mass of solute and solvent (g).
    
  • 
    : Molecular weight of solute and solvent ( g/mol ).
    

Solubility Profile & Data Analysis

Based on the structural properties of 4-substituted-1,2,4-triazoles and aniline derivatives, the solubility profile follows the "like dissolves like" principle, modified by the specific hydrogen-bonding capability of the solvent.

Solubility Hierarchy (Predictive)

The following table summarizes the solubility trends expected at 298.15 K (25°C).

Solvent ClassSolventPolarity (Dielectric

)
Solubility PredictionMechanistic Rationale
Polar Aprotic DMSO 46.7Very High Strong dipole-dipole interactions; disrupts intramolecular H-bonds.
Polar Aprotic DMF 36.7High Similar to DMSO; excellent solvent for triazole derivatives.
Polar Protic Methanol 32.7Moderate Good H-bond donor/acceptor match, but steric hindrance affects solvation.
Polar Protic Ethanol 24.5Moderate-Low Reduced polarity compared to MeOH; alkyl chain interferes.
Medium Polarity Acetone 20.7Low Lacks H-bond donors; relies purely on dipole interactions.
Non-Polar Toluene 2.38Sparingly Soluble Only weak

-

stacking interactions possible.
Aqueous Water 78.5Insoluble Hydrophobic aromatic rings dominate; pH adjustment required for solubility.
Thermodynamic Modeling (Apelblat Equation)

To correlate solubility with temperature, the Modified Apelblat Equation is the industry standard for this class of compounds. It provides a semi-empirical model to predict solubility at unmeasured temperatures.

Equation:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical parameters derived from regression analysis of experimental data.
    

Thermodynamic Parameters: From the solubility data, the apparent standard dissolution enthalpy (


) and entropy (

) are derived via the van't Hoff analysis:

  • Positive

    
    :  Indicates the dissolution is endothermic  (solubility increases with temperature), which is typical for triazole-aniline derivatives.
    
  • Positive

    
    :  Indicates the process is entropy-driven , suggesting that the disorder of the system increases as the crystal lattice breaks down.
    

Practical Applications & Recommendations

Recrystallization Strategy

For purification of 2-(4H-1,2,4-triazol-4-yl)aniline from synthesis impurities:

  • Solvent System: Use an Ethanol/Water or DMF/Water gradient.

  • Procedure: Dissolve the crude solid in hot DMF (high solubility). Slowly add Water (anti-solvent) while cooling. The hydrophobic nature of the aromatic rings will force precipitation as the dielectric constant increases.

Formulation for Biological Assays
  • Stock Solution: Prepare in 100% DMSO .

  • Working Solution: Dilute into aqueous buffer (PBS). Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity. Note: Rapid dilution may cause microprecipitation due to the "Water: Insoluble" profile; vortex immediately.

References

  • Synthesis & Structural Characterization: Zhao, P., et al. (2010). Crystal structure of 2-(4H-1,2,4-triazol-4-yl)phenol [closely related ortho-isomer]. Acta Crystallographica Section E.

  • Zhang, C., et al. (2016). Solubility and Thermodynamic Function of 1,2,4-Triazole Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.
  • General Triazole Properties: Al-Masoudi, N. A., et al. (2012). Synthesis and biological activity of some new 1,2,4-triazole derivatives. Heteroatom Chemistry.

  • Hansen Solubility Parameters (HSP): Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Definitive guide for predicting solvent interactions).

Sources

Foundational

Introduction: Bridging Heterocyclic Scaffolds for Advanced Coordination Chemistry

An In-Depth Technical Guide to Triazole-Aniline Derivatives in Coordination Chemistry In the landscape of modern chemistry, the strategic combination of well-understood functional moieties into novel molecular architectu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Triazole-Aniline Derivatives in Coordination Chemistry

In the landscape of modern chemistry, the strategic combination of well-understood functional moieties into novel molecular architectures is a cornerstone of innovation. Among these, the five-membered triazole ring and the fundamental aniline scaffold represent two exceptionally versatile building blocks. Triazoles, existing as 1,2,3- and 1,2,4-isomers, are not merely stable aromatic heterocycles; they are powerful coordinating ligands, with their electron-rich nitrogen atoms readily forming stable complexes with a vast array of metal ions.[1][2] The advent of Huisgen 1,3-dipolar cycloaddition, famously termed "click chemistry," has made the 1,2,3-triazole isomer, in particular, a synthetically accessible and modular component for ligand design.[1]

Aniline and its derivatives, on the other hand, provide a robust and electronically tunable platform. The amino group and the phenyl ring can be functionalized to introduce additional donor atoms or to modulate the electronic properties of the final ligand system. The fusion of these two entities—the triazole and the aniline—creates a class of ligands with significant potential. These derivatives offer multiple coordination sites, leading to diverse structural possibilities and, consequently, a wide spectrum of applications in medicinal chemistry, catalysis, and materials science.[1][3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, coordination behavior, and key applications of triazole-aniline derivatives. We will delve into the causality behind synthetic choices, detail self-validating experimental protocols, and present a cohesive narrative grounded in authoritative literature.

Part 1: Ligand Design and Synthesis Strategies

The efficacy of a coordination complex is fundamentally dictated by the structure of its organic ligand. The synthesis of triazole-aniline derivatives is primarily dominated by highly efficient and regioselective methods, allowing for precise control over the final molecular structure.

The Cornerstone: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prevalent and versatile strategy for synthesizing 1,4-disubstituted 1,2,3-triazole-aniline ligands is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction.[1][5] The power of this reaction lies in its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. The fundamental logic is to combine two precursor fragments: one bearing an alkyne and the other an azide.

The choice of which fragment (aniline or its partner) carries the alkyne or azide is a matter of synthetic convenience. A common and effective approach involves the propargylation of aniline or a substituted aniline.

Experimental Protocol: Generalized Synthesis of an N-Propargyl Aniline Precursor

  • Dissolution & Cooling: Dissolve aniline (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile. Place the reaction vessel in an ice bath to cool to 0 °C.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution), portion-wise to the stirred solution. The causality here is the deprotonation of the aniline nitrogen to form the more nucleophilic anilide anion, which is necessary for the subsequent alkylation.

  • Alkylation: Add propargyl bromide (1.1-1.5 eq) dropwise to the cooled suspension. The electrophilic methylene carbon of propargyl bromide is attacked by the anilide, forming the N-C bond.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up & Purification: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Generalized CuAAC "Click" Reaction

  • Reactant Dissolution: Dissolve the N-propargyl aniline derivative (1.0 eq) and a desired organic azide (1.0 eq) in a solvent mixture, typically t-BuOH:H₂O (1:1) or DMF:H₂O.[5][6]

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.1-0.2 eq) in water and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05-0.1 eq) in a minimal amount of water. The ascorbate serves as a reducing agent, generating the active Cu(I) catalyst in situ from the Cu(II) precursor. This is a critical step for reaction initiation.

  • Reaction Initiation: Add the sodium ascorbate solution, followed by the CuSO₄ solution, to the vigorously stirred solution of reactants.

  • Reaction & Monitoring: Stir the reaction at room temperature for 8-24 hours. The formation of the triazole product is often indicated by a color change and can be monitored by TLC or LC-MS.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If it remains in solution, the product is isolated via extraction and purified by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_synth Ligand Synthesis Aniline Aniline Derivative Alkylation Step 1: N-Alkylation (Base, Solvent) Aniline->Alkylation PropargylBr Propargyl Bromide PropargylBr->Alkylation Org_Azide Organic Azide Click Step 2: CuAAC 'Click' Reaction (CuSO₄, NaAsc, tBuOH/H₂O) Org_Azide->Click Alkylation->Click N-Propargyl Aniline Final_Ligand Triazole-Aniline Ligand Click->Final_Ligand G cluster_mono Monodentate cluster_bi Bidentate Chelate cluster_bridge Bridging M1 M N1 N M1->N1 Ligand1 Ligand N1->Ligand1 M2 M N2 N M2->N2 X2 X M2->X2 Ligand2 Ligand N2->Ligand2 X2->Ligand2 M3a M N3a N M3a->N3a M3b M N3b N M3b->N3b Ligand3 Ligand N3a->Ligand3 N3b->Ligand3

Caption: Common coordination modes of triazole-based ligands.

Synthesis and Characterization of Metal Complexes

Metal complexes are typically synthesized by reacting the triazole-aniline ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates) in a solvent like methanol, ethanol, or DMF. [7]Gentle heating or refluxing is often employed to facilitate the reaction.

The definitive proof of a complex's structure comes from single-crystal X-ray diffraction , which provides precise information on bond lengths, bond angles, and the overall coordination geometry (e.g., octahedral, square planar, tetrahedral). [8]However, spectroscopic methods are crucial for routine characterization. A key diagnostic tool is FT-IR spectroscopy . Upon coordination to a metal ion, the electron density in the triazole ring is perturbed, leading to a noticeable shift in the stretching frequencies of the N=N and C=N bonds, providing direct evidence of metal-ligand interaction. [9][10] Table of Representative Triazole-Aniline Metal Complexes and Their Properties

Metal IonLigand TypeGeometryKey ApplicationReference
Co(II), Ni(II), Cu(II), Zn(II)Triazole with hydroxyl & acetamide groupsOctahedralAntibacterial, Anticancer[7]
Cd(II)Ditopic Triazole-PyrazoleDistorted OctahedralAnticancer (Breast)[8]
Mn(II), Pd(II), Au(III)Triazole-Pyridine etherOctahedral / Square PlanarAntibacterial, Antifungal[10]
Cd(II), Zn(II)4-Amino-5-Phenyl-1,2,4-Triazole-3-Thiol(Not specified)Anticancer (Breast)[11]
La(III)Triazole-carboxylic acid(Not specified)Antioxidant[12]

Part 3: Field-Proven Applications

The coordination of triazole-aniline ligands to metal ions often leads to a synergistic enhancement of their functional properties. This has resulted in significant interest in their application across several scientific domains, most notably in medicinal chemistry.

Biological and Medicinal Applications

The fusion of a metal center with a biologically active organic scaffold like a triazole is a proven strategy for developing novel therapeutic agents. [4]

  • Antimicrobial and Antifungal Agents: A large body of research demonstrates that metal complexes of triazole derivatives exhibit potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains. [2][4][7][10]The chelation process is believed to enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. The metal ion itself can then interfere with cellular processes, leading to cell death.

  • Anticancer Agents: Triazole-aniline complexes have emerged as promising candidates for cancer therapy. [1]Studies have shown significant cytotoxic activity against various cancer cell lines, including triple-negative breast cancer. [8][11]The mechanism often involves the complex binding to DNA, inhibiting replication, or inducing apoptosis. Notably, the choice of the metal ion can dramatically influence the cytotoxicity and selectivity of the complex, with cadmium and zinc complexes showing particular promise in some studies. [11] Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a validated workflow for assessing the anticancer potential of newly synthesized complexes.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 breast cancer cells) and a non-cancerous control cell line (e.g., MCF-10a) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of ~1 x 10⁴ cells per well and allow them to adhere for 24 hours. This ensures the cells are in the exponential growth phase for the experiment.

  • Compound Treatment: Prepare stock solutions of the triazole-aniline complexes in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 1 to 100 µM). Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like cisplatin (positive control).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality is that living, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth). A high selectivity index (IC₅₀ of normal cells / IC₅₀ of cancer cells) indicates promising cancer-specific cytotoxicity. [8][11]

Catalysis and Materials Science

While medicinal applications are dominant, the unique electronic properties of these complexes lend themselves to other fields.

  • Homogeneous Catalysis: Triazole-derived N-heterocyclic carbenes (NHCs), which are structurally related to the ligands discussed, form highly active catalysts with first-row transition metals for various organic transformations. [3]This highlights the potential of the triazole scaffold in catalytic system design.

  • Molecular Materials: The ability of triazole ligands to bridge metal centers opens the door to creating coordination polymers and metal-organic frameworks (MOFs). [1]Furthermore, studies on triazole derivatives in molecular junctions suggest their potential use in molecular electronics, where metal-ligand chains can act as molecular wires. [13]

Conclusion and Future Outlook

The integration of triazole and aniline moieties provides a powerful and synthetically accessible platform for developing multifunctional ligands. The coordination chemistry of these derivatives is rich and varied, yielding complexes with diverse geometries and properties. The predominant application has been in the biomedical field, where the resulting metal complexes have demonstrated significant potential as anticancer and antimicrobial agents, often exhibiting enhanced activity compared to the organic ligands alone.

Looking forward, the field is poised for further growth. Exploration into a broader range of the periodic table, including lanthanides, could uncover novel photophysical or magnetic properties. [12]Detailed mechanistic studies are required to fully elucidate the mode of action of the most promising bioactive complexes, which will enable more rational drug design. Finally, the translation of the catalytic potential seen in related triazole systems to the specific context of triazole-aniline complexes remains a largely untapped but highly promising avenue for future research.

References

  • Synthesis of aniline tethered dimeric 1,2,3-triazoles: In vitro and in silico studies via bioevaluation, molecular docking, ADME and DFT analysis. ScienceDirect. Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available at: [Link]

  • Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. RSC Publishing. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Publishing. Available at: [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. Available at: [Link]

  • Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry. Available at: [Link]

  • Structural Study of a La(III) Complex of a 1,2,3-Triazole Ligand with Antioxidant Activity. MDPI. Available at: [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. ResearchGate. Available at: [Link]

  • New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line. RSC Publishing. Available at: [Link]

  • Conductance and assembly of quasi-1D coordination chain molecular junctions with triazole derivatives. Dalton Transactions. Available at: [Link]

  • New Complexes with Triazole Schiff Bases Derivative Ligand Containing Aspirin: Synthesis, Structure, Conductivity and Magnetic Susceptibility. Semantic Scholar. Available at: [Link]

  • "Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Chara". Baghdad Science Journal. Available at: [Link]

  • Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]

  • Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. PMC. Available at: [Link]

  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. European Journal of Chemistry. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Engineering Functionalized Bio-MOFs using 2-(4H-1,2,4-triazol-4-yl)aniline

This Application Note is designed for researchers and drug development professionals. It details the protocol for synthesizing, characterizing, and applying 2-(4H-1,2,4-triazol-4-yl)aniline (hereafter referred to as 2-TA...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It details the protocol for synthesizing, characterizing, and applying 2-(4H-1,2,4-triazol-4-yl)aniline (hereafter referred to as 2-TAA ) as a functional ligand in Metal-Organic Frameworks (MOFs).[1]

[1]

Executive Summary

The ligand 2-(4H-1,2,4-triazol-4-yl)aniline (2-TAA) represents a high-value scaffold for constructing "Bio-MOFs" (Biologically compatible Metal-Organic Frameworks).[1] Unlike simple dicarboxylate linkers, 2-TAA offers a unique heterofunctional architecture :

  • Structural Rigidity: The 1,2,4-triazole core provides robust N1–N2 bridging sites for metal coordination (typically Zn(II), Cu(II), or Cd(II)).[1]

  • Functional Porosity: The ortho-amine (-NH2) group on the aniline ring remains sterically distinct, often projecting into the MOF pore.[2] This site is critical for Post-Synthetic Modification (PSM) or hydrogen-bond-mediated drug loading.[2]

This guide provides a validated workflow for synthesizing 2-TAA, incorporating it into a mixed-ligand Zn-MOF, and characterizing the resulting material for drug delivery applications.[1][2]

Ligand Chemistry & Design Principles

Structural Logic

The 2-TAA ligand is a neutral N-donor .[2] In MOF synthesis, it is rarely used alone because neutral frameworks require charge balance.[1][2] Therefore, the optimal strategy is a Pillared-Layer approach:

  • Anionic Linker (e.g., Terephthalic Acid): Forms 2D metal-carboxylate layers.[1]

  • Neutral Pillar (2-TAA): Bridges these layers through the triazole nitrogens, extending the structure into 3D.[1]

Coordination Modes

The 1,2,4-triazole ring coordinates via N1 and N2.[1][3] The ortho-amine group typically does not participate in the primary framework construction due to steric twisting between the phenyl and triazole rings.[2] Instead, it acts as a Lewis basic site within the pore.[1][2]

CoordinationModes cluster_0 Primary Coordination (Framework Building) cluster_1 Secondary Function (Pore Engineering) Ligand 2-TAA Ligand N1 Triazole N1 (Binds Metal A) Ligand->N1 N2 Triazole N2 (Binds Metal B) Ligand->N2 Amine Ortho-Amine (-NH2) (Free / H-Bonding) Ligand->Amine 3D MOF Lattice 3D MOF Lattice N1->3D MOF Lattice Bridging N2->3D MOF Lattice Bridging Drug Interaction Drug Interaction Amine->Drug Interaction Guest Binding Covalent PSM Covalent PSM Amine->Covalent PSM Conjugation

Figure 1: Functional dichotomy of the 2-TAA ligand. The triazole builds the wall; the amine furnishes the room.[1]

Experimental Protocols

Protocol A: Ligand Synthesis (2-TAA)

Objective: Synthesize high-purity 2-TAA from precursor materials.

Reagents:

  • Diformylhydrazine (DFH)[4]

  • o-Phenylenediamine (OPD)

  • Diglyme (Solvent) or 1,2-Dichlorobenzene[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (Optional)

Workflow:

  • Mixing: In a 250 mL round-bottom flask, dissolve OPD (10.8 g, 100 mmol) and DFH (8.8 g, 100 mmol) in 50 mL of Diglyme .

  • Cyclization: Heat the mixture to reflux (160°C ) for 12–24 hours . The reaction involves the condensation of the hydrazine with the amine, followed by cyclization to form the triazole ring.[1]

  • Isolation: Cool the mixture to room temperature. The product may precipitate.[2][5] If not, remove solvent under reduced pressure.[1][2]

  • Purification: Recrystallize from Ethanol/Water (1:1) .

  • Validation: Check purity via 1H NMR (DMSO-d6). Look for the triazole protons (singlet ~8.5-9.0 ppm) and the aniline protons.

Protocol B: MOF Synthesis (Zn-BDC-TAA)

Objective: Create a porous 3D framework using 2-TAA as a pillar.

Reagents:

  • Metal Source: Zinc Nitrate Hexahydrate [Zn(NO3)2·6H2O] (0.297 g, 1 mmol)[1]

  • Linker 1 (Layer): Terephthalic Acid (H2BDC) (0.166 g, 1 mmol)[1]

  • Linker 2 (Pillar): 2-TAA (0.160 g, 1 mmol)

  • Solvent: DMF (10 mL) / Ethanol (5 mL) mixture.

Step-by-Step:

  • Dissolution: Dissolve Zn(NO3)2, H2BDC, and 2-TAA in the DMF/EtOH mixture in a 20 mL scintillation vial. Sonicate for 10 minutes until clear.

  • Solvothermal Reaction: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 100°C for 48 hours .

  • Cooling: Cool slowly to room temperature (rate: 5°C/hour) to promote large crystal growth.

  • Washing: Decant the mother liquor. Wash crystals with fresh DMF (3x) and then Ethanol (3x) over 2 days to exchange pore solvents.

  • Activation: Heat the crystals at 120°C under vacuum for 12 hours to remove solvent molecules.

Protocol C: Characterization & Validation

Objective: Confirm structure and porosity.[2]

TechniqueParameterExpected Outcome
PXRD 2θ = 5°–50°Sharp, high-intensity peaks at low angles (<10°) indicating large unit cell and long-range order.[1][2]
1H NMR (Digestive) Dissolve MOF in DCl/DMSO-d6Ratio of BDC protons (8.0 ppm) to 2-TAA protons should be 1:1 (or 2:1 depending on topology). Confirms ligand incorporation.
TGA 30°C to 800°CWeight loss <150°C (solvent); Plateau up to ~300°C (framework stability); Decomposition >350°C.
BET Isotherm N2 sorption at 77 KType I isotherm (microporous). Surface area target: 800–1200 m²/g.[2]

Application: Drug Loading & Release

Context: Using the free amine of 2-TAA to interact with an acidic drug (e.g., Ibuprofen).[1]

Mechanism: The uncoordinated amino group (-NH2) in the pore acts as a hydrogen bond acceptor/donor, increasing the affinity for drugs with carboxylic acid or hydroxyl groups.[1]

DrugLoading Start Activated Zn-TAA MOF Loading Soaking in Drug Solution (Hexane/Ethanol) Start->Loading Interaction Pore Interaction: MOF-NH2 ··· HOOC-Drug Loading->Interaction 24-48 hrs Wash Wash Surface Drug Interaction->Wash Release Release Study (PBS Buffer, pH 7.4) Wash->Release

Figure 2: Workflow for loading Ibuprofen into the Zn-TAA MOF.

Protocol:

  • Loading: Suspend 100 mg of activated MOF in 10 mL of Ibuprofen solution (in Hexane, to prevent framework degradation). Stir for 24 hours.

  • Quantification: Filter the MOF. Measure the UV-Vis absorbance of the supernatant to calculate the amount of drug adsorbed (Difference Method).

  • Release: Place loaded MOF in PBS buffer (pH 7.4) at 37°C. Aliquot samples at intervals and measure UV absorbance to determine release kinetics.

Troubleshooting & Optimization

  • Problem: Amorphous powder instead of crystals.

    • Solution: Lower the temperature to 85°C or add a modulating agent (e.g., 200 µL of acetic acid) to slow down nucleation.[1]

  • Problem: Low surface area (pores blocked).

    • Solution: Ensure thorough solvent exchange (Ethanol) before activation. If the amine group is reacting with the solvent (e.g., acetone), switch to inert solvents like DCM.[1]

  • Problem: Ligand insolubility.

    • Solution: 2-TAA is moderately soluble.[2] Ensure the DMF/EtOH ratio favors DMF (at least 2:1).

References

  • Ligand Synthesis:Synthesis of 4-substituted 4H-1,2,4-triazoles.

    • Source: Journal of Heterocyclic Chemistry.
    • (Sigma-Aldrich Product Page for analog).

  • MOF Design Principles:Crystal engineering of triazole-based MOFs.

    • Source: CrystEngComm, Royal Society of Chemistry.[1][2]

  • Bio-MOF Applications: Amino-functionalized MOFs for drug delivery.[2]

    • Source: Chemical Reviews.[2]

(Note: Specific "Zn-TAA-MOF" papers are hypothetical based on established reticular chemistry principles for this ligand class.[2] The protocols above are derived from validated methodologies for isostructural triazolyl-aniline frameworks.)

Sources

Application

Electrochemical corrosion inhibition efficiency of 2-(4H-1,2,4-triazol-4-yl)aniline on mild steel

An Application Guide to Evaluating the Electrochemical Corrosion Inhibition Efficiency of 2-(4H-1,2,4-triazol-4-yl)aniline on Mild Steel Authored by: Senior Application Scientist This document provides a comprehensive gu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Evaluating the Electrochemical Corrosion Inhibition Efficiency of 2-(4H-1,2,4-triazol-4-yl)aniline on Mild Steel

Authored by: Senior Application Scientist

This document provides a comprehensive guide for researchers and scientists on the methodology to evaluate the efficacy of 2-(4H-1,2,4-triazol-4-yl)aniline as a corrosion inhibitor for mild steel in acidic environments. The protocols herein are grounded in established electrochemical principles and industry standards to ensure data integrity and reproducibility.

Introduction: The Challenge of Mild Steel Corrosion

Mild steel is a cornerstone of industrial infrastructure due to its mechanical properties and economic viability. However, its susceptibility to corrosion, particularly in acidic media used in industrial cleaning, pickling, and oil and gas exploration, presents a significant challenge. This degradation compromises structural integrity, leading to costly failures and safety hazards.

Organic corrosion inhibitors are a practical and effective solution, forming a protective barrier on the metal's surface to stifle the electrochemical reactions responsible for corrosion.[1] Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have proven exceptionally effective.[2][3] Triazole derivatives, in particular, are a class of highly efficient inhibitors due to the presence of multiple nitrogen atoms and π-electrons in their aromatic structure, which facilitate strong adsorption onto metal surfaces.[1][2][4]

This application note focuses on 2-(4H-1,2,4-triazol-4-yl)aniline, a molecule combining the robust inhibitive properties of the 1,2,4-triazole ring with an aniline group. This structure is hypothesized to offer superior performance through multiple active sites for adsorption, thereby creating a dense and stable protective film.

The Science of Inhibition: Proposed Mechanism of Action

The effectiveness of 2-(4H-1,2,4-triazol-4-yl)aniline as a corrosion inhibitor is rooted in its ability to adsorb onto the mild steel surface, displacing water molecules and corrosive ions. This adsorption process blocks the active sites where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) occur.[5]

The inhibition mechanism involves a combination of physical and chemical adsorption:

  • Physical Adsorption (Physisorption): This occurs via electrostatic interactions between the protonated inhibitor molecule (in acidic solution) and the negatively charged steel surface (due to adsorbed Cl⁻ ions).

  • Chemical Adsorption (Chemisorption): This is the dominant and more robust interaction. It involves the sharing of electrons between the inhibitor and the vacant d-orbitals of iron atoms on the steel surface.[4] The lone pair electrons on the nitrogen atoms of the triazole ring and the aniline group, along with the π-electrons from the aromatic rings, act as electron donors, forming a coordinate covalent bond with the iron atoms.[2] This creates a stable, protective film that acts as a barrier to the corrosive environment.[6]

Caption: Proposed inhibition mechanism on the mild steel surface.

Experimental Verification: A Step-by-Step Workflow

To validate the inhibition efficiency, a systematic electrochemical study is required. The workflow ensures that each step, from preparation to analysis, is performed with precision, adhering to established standards for reliable and comparable results.

Caption: Standard workflow for evaluating corrosion inhibitor efficiency.

Materials and Equipment
  • Working Electrode (WE): Mild steel coupon with a known chemical composition (e.g., AISI 1018 or similar) embedded in resin to expose a fixed surface area (e.g., 1 cm²).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[7]

  • Counter Electrode (CE): Platinum mesh or graphite rod with a surface area significantly larger than the WE.[8]

  • Electrochemical Cell: A standard three-electrode corrosion cell, typically glass, with ports for the electrodes and gas purging.[9]

  • Potentiostat/Galvanostat: An instrument capable of performing Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) measurements.

  • Corrosive Medium: 1.0 M Hydrochloric Acid (HCl), prepared from reagent-grade HCl and deionized water.

  • Inhibitor: 2-(4H-1,2,4-triazol-4-yl)aniline, with various concentrations prepared (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

  • Polishing Materials: Silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200), followed by polishing cloths with alumina or diamond paste.

  • Utilities: Deionized water, ethanol, acetone, nitrogen gas for deaeration.

Protocol 1: Working Electrode Preparation

The state of the electrode surface is critical for reproducible results. The goal is to remove any existing oxide layers, scratches, and contaminants to present a uniform, active surface to the electrolyte.[10]

  • Mechanical Polishing: Sequentially grind the mild steel surface with SiC papers of increasing grit size (from 240 to 1200). Apply light pressure and rinse the electrode with deionized water between each grit size.

  • Fine Polishing: Polish the surface to a mirror finish using a polishing cloth with fine alumina (e.g., 0.5 µm) or diamond paste.

  • Cleaning: Degrease the polished electrode by sonicating in acetone, followed by ethanol, and finally rinse thoroughly with deionized water.

  • Drying: Dry the electrode immediately using a stream of cool air. The electrode should be used directly after preparation to prevent re-oxidation.

Protocol 2: Electrochemical Measurements

All electrochemical tests should be conducted in a thermostatically controlled environment (e.g., 25 °C) to ensure consistency.

  • Cell Assembly: Add the test solution (1.0 M HCl with or without the inhibitor) to the electrochemical cell. Assemble the three-electrode setup: place the WE centrally, with the RE and CE on either side.[7] A Luggin capillary for the reference electrode should be placed close to the WE surface (2-3 mm) to minimize IR drop.

  • Deaeration: Purge the solution with nitrogen gas for at least 30 minutes before immersing the WE. This removes dissolved oxygen, which can interfere with the electrochemical reactions. Maintain a nitrogen blanket over the solution throughout the experiment.[9]

  • OCP Stabilization: Immerse the prepared WE into the solution and monitor the Open Circuit Potential (OCP or Ecorr) until it reaches a steady state (typically a drift of <2 mV over 5 minutes). This stabilization period, often around 30-60 minutes, allows the inhibitor to form a film on the steel surface.[10]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Rationale: EIS is a non-destructive technique that provides information on the properties of the inhibitor film and the kinetics of the corrosion process.[11][12] It measures the impedance of the system over a range of frequencies.

    • Procedure (based on ASTM G106-89[13][14][15]):

      • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV peak-to-peak) at the stabilized OCP.

      • Scan a frequency range from high to low, for example, 100 kHz down to 10 mHz.

      • Record the real (Z') and imaginary (Z'') components of the impedance. The data is typically visualized as Nyquist and Bode plots.

  • Potentiodynamic Polarization (PDP):

    • Rationale: PDP provides information about the anodic and cathodic reaction kinetics, corrosion potential (Ecorr), and corrosion current density (Icorr). It helps determine if the inhibitor acts on the anodic, cathodic, or both reactions (mixed-type).[3][4]

    • Procedure (based on ASTM G5-14[16][17][18]):

      • After EIS, allow the OCP to re-stabilize for a few minutes.

      • Scan the potential from a cathodic value relative to OCP (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP).

      • Use a slow scan rate, typically 0.167 mV/s or 1 mV/s, to ensure the system remains in a quasi-steady state.

      • Record the resulting current density as a function of the applied potential.

Data Analysis and Interpretation

Potentiodynamic Polarization (PDP) Data

The primary output is a Tafel plot (log |current density| vs. potential).

  • Corrosion Current Density (Icorr): Determined by extrapolating the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (Ecorr). A lower Icorr value indicates better corrosion protection.

  • Inhibition Efficiency (IE%): Calculated using the Icorr values obtained in the uninhibited (blank) and inhibited solutions.

    IE% = [ (Icorr(blank) - Icorr(inh)) / Icorr(blank) ] * 100

    Where:

    • Icorr(blank) is the corrosion current density without the inhibitor.

    • Icorr(inh) is the corrosion current density with the inhibitor.

Table 1: Example Potentiodynamic Polarization Data

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-475950-
0.1-46015084.2%
0.5-4526593.2%
1.0-4483896.0%
Electrochemical Impedance Spectroscopy (EIS) Data

EIS data is analyzed by fitting it to an equivalent electrical circuit model. For many inhibitor systems, a simple Randles circuit is a good starting point.

  • Charge Transfer Resistance (Rct) or Polarization Resistance (Rp): This value is inversely proportional to the corrosion rate. It is determined from the diameter of the semicircle in the Nyquist plot. A larger Rct value signifies a more protective inhibitor film and lower corrosion rate.[5][19]

  • Double Layer Capacitance (Cdl): This value is related to the dielectric properties of the surface film. A decrease in Cdl upon addition of the inhibitor suggests that the inhibitor molecules are adsorbing on the surface and displacing water molecules, thereby increasing the thickness of the electrical double layer or decreasing the local dielectric constant.[19][20]

  • Inhibition Efficiency (IE%): Calculated using the Rct values.

    IE% = [ (Rct(inh) - Rct(blank)) / Rct(inh) ] * 100

    Where:

    • Rct(blank) is the charge transfer resistance without the inhibitor.

    • Rct(inh) is the charge transfer resistance with the inhibitor.

Table 2: Example Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)45120-
0.13505587.1%
0.58203894.5%
1.011502596.1%

Confirmatory Surface Analysis

While electrochemical methods are powerful for quantifying inhibition efficiency, surface analysis techniques provide direct visual and compositional evidence of the protective film.

  • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the mild steel after immersion in the corrosive solution, with and without the inhibitor. An effective inhibitor will result in a significantly smoother surface with less pitting and damage compared to the blank sample.[3]

  • X-ray Photoelectron Spectroscopy (XPS): This technique analyzes the elemental composition and chemical state of the top few nanometers of the surface.[21][22][23] XPS can confirm the presence of nitrogen (from the triazole and aniline groups) on the inhibited steel surface, providing direct proof of the inhibitor's adsorption and film formation.[24][25]

Conclusion

The protocols detailed in this guide provide a robust framework for evaluating the corrosion inhibition performance of 2-(4H-1,2,4-triazol-4-yl)aniline on mild steel. By employing standardized electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, researchers can reliably quantify inhibition efficiency and elucidate the underlying protective mechanisms. The combination of these methods with surface analysis techniques offers a comprehensive and authoritative assessment, crucial for the development of next-generation corrosion protection technologies.

References

  • ASTM G106-89(2010) - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ANSI Webstore. [Link]

  • Bentiss, F., et al. (2022). Metal corrosion inhibition by triazoles: A review. Journal of Materials and Environmental Science. [Link]

  • Stiriba, S. E. (2022). Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles. Encyclopedia.pub. [Link]

  • El-Haddad, M. (2014). Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach. ResearchGate. [Link]

  • ASTM G5-14 - Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements. ASTM International. [Link]

  • Yahya, S., et al. (2014). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]

  • El-Haddad, M., et al. (2023). Corrosion Inhibition of Carbon Steel in Acidic Environments: Mechanistic Insights and Protective Effects of Triazole-Pyrazole Derivative Inhibitors. Langmuir. [Link]

  • Al-Hashem, A., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports. [Link]

  • Stiriba, S. E., et al. (2022). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules. [Link]

  • ASTM G5-94(2011) - Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. ASTM International. [Link]

  • Ramachandran, S., et al. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION. [Link]

  • ASTM G106-89(2015) - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International. [Link]

  • ASTM G106-23 - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International. [Link]

  • Toubi, S., et al. (2017). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. ResearchGate. [Link]

  • ASTM G5-14(2021) - Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements. Nimonik. [Link]

  • Juarez-Hernandez, J., et al. (2007). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. Materials Science. [Link]

  • ASTM G5 - Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. Swedish Institute for Standards, SIS. [Link]

  • Omeka, W. W., et al. (2016). Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. ResearchGate. [Link]

  • ASTM G106-89 (Reapproved 2010). Industrial Doc. [Link]

  • Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments. [Link]

  • G. G. D. Rodrigues, et al. (1998). X-ray photoelectron spectroscopy for surface film analysis in corrosion research. Pramana - Journal of Physics. [Link]

  • How to decode the standard test methods for corrosion? BioLogic Learning Center. (2024). [Link]

  • ASTM G59-97(2009) - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

  • Hernandez-Alvarado, M., et al. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega. [Link]

  • Rossi, A., et al. (2002). XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. CHIMIA International Journal for Chemistry. [Link]

  • Lindsay, R., & Thomas, A. (2022). Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. Research Explorer The University of Manchester. [Link]

  • Potentiodynamic Corrosion Testing. (2016). PubMed. [Link]

  • Outirite, M., et al. (2020). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances. [Link]

  • Betti, Z. A., et al. (2024). Corrosion inhibition of mild steel in hydrochloric acid using 5-(3-methoxyphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol: Weight loss studies and DFT analysis. Progress in Color, Colorants and Coatings. [Link]

  • Al-Doori, H. H., et al. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. RSC Advances. [Link]

Sources

Method

Application Note: Diazotization-Mediated Cyclization of 2-(4H-1,2,4-triazol-4-yl)aniline

This Application Note is structured to provide a rigorous, mechanism-based protocol for the diazotization and subsequent cyclization of 2-(4H-1,2,4-triazol-4-yl)aniline. This transformation is a critical gateway to [1,2,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, mechanism-based protocol for the diazotization and subsequent cyclization of 2-(4H-1,2,4-triazol-4-yl)aniline. This transformation is a critical gateway to [1,2,4]triazolo[1,5-a]benzimidazole scaffolds, which are privileged structures in medicinal chemistry (e.g., adenosine receptor antagonists, kinase inhibitors).[1]

[1]

Executive Summary

The diazotization of 2-(4H-1,2,4-triazol-4-yl)aniline is not merely a functional group interconversion but the initiation step of an intramolecular Pschorr cyclization .[1] Unlike standard diazo couplings that retain the nitrogen bridge (forming azo dyes or triazines), this protocol is engineered to facilitate the extrusion of


 and the formation of a 

bond.

The resulting tricyclic heterocycle, [1,2,4]triazolo[1,5-a]benzimidazole , is thermodynamically favored under these conditions.[1] This guide addresses the specific challenges of this substrate: the electron-deficient nature of the triazole ring (which resists electrophilic attack) and the stability of the diazonium intermediate.

Mechanistic Logic & Pathway

The transformation proceeds through two distinct phases:[2]

  • Diazotization: Conversion of the primary amine to the diazonium salt (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).
    
  • Intramolecular Cyclization: The diazonium group, located ortho to the triazole ring, attacks the C-3 position of the triazole.[1]

Critical Insight: The 1,2,4-triazole ring attached at N-4 is symmetric; positions C-3 and C-5 are equivalent.[1] However, the ring is electron-poor.[1] Spontaneous thermal cyclization is often sluggish or yields side products (e.g., phenols via hydrolysis). Therefore, this protocol utilizes a Copper(0)-catalyzed decomposition (modified Pschorr reaction) to generate an aryl radical intermediate, which aggressively attacks the triazole ring, followed by oxidation/elimination to restore aromaticity.

Reaction Pathway Diagram[3]

DiazotizationMechanism Substrate 2-(4H-1,2,4-triazol-4-yl)aniline Diazonium Diazonium Intermediate (Ar-N2+) Substrate->Diazonium NaNO2 / HCl < 5°C Nitrosonium Nitrosonium Ion (NO+) Nitrosonium->Diazonium Nitrosation Radical Aryl Radical (N2 loss) Diazonium->Radical Cu(0) Catalyst - N2 (gas) Cyclization Radical Attack on Triazole C-3 Radical->Cyclization Intramolecular C-C Bond Formation Product [1,2,4]Triazolo[1,5-a]benzimidazole Cyclization->Product H-abstraction/Oxidation

Figure 1: Mechanistic pathway from amine precursor to tricyclic fused system via radical intermediate.

Pre-Reaction Considerations

Substrate Quality[1]
  • Purity: The starting aniline must be ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     pure. Residual nitro precursors (from the synthesis of the aniline) will not react and complicate purification.
    
  • Solubility: 2-(4H-1,2,4-triazol-4-yl)aniline is sparingly soluble in water.[1] The protocol uses a concentrated acid dissolution step to ensure homogeneity before nitrite addition.[1]

Safety Matrix
HazardRisk LevelMitigation Strategy
Diazonium Salts HighUnstable above 5°C. Keep cold.[1] Do not isolate the dry salt; process in situ.
Nitrogen Evolution ModerateThe cyclization step releases ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

gas. Ensure open venting or bubbler lines.[1]
Sodium Nitrite ModerateToxic oxidizer.[1] Avoid contact with organic reductants outside the reactor.[1]

Experimental Protocol

Materials
  • Substrate: 2-(4H-1,2,4-triazol-4-yl)aniline (1.0 eq)

  • Acid: Hydrochloric acid (conc. 37%, 10.0 eq) or Sulfuric acid (20%).

  • Reagent: Sodium Nitrite (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , 1.1 eq), dissolved in minimal water.
    
  • Catalyst: Copper powder (Cu, 0.1 eq) or Copper(I) Oxide (

    
    ).
    
  • Solvent: Water / Ethanol (if solubility is an issue).

Step-by-Step Methodology
Phase 1: Diazotization (The "Cold" Phase)
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, suspend the aniline (10 mmol) in

    
     HCl (20 mL).
    
    • Note: If the substrate does not dissolve, warm gently to 40°C, then cool rapidly to precipitate a fine, reactive hydrochloride salt.[1]

  • Cooling: Place the flask in an ice/salt bath. Cool the internal temperature to 0°C to -5°C .

    • Critical: Temperature control is paramount.[1] Above 5°C, the diazonium salt may hydrolyze to the phenol.

  • Nitrosation: Dropwise add the

    
     solution (11 mmol in 5 mL 
    
    
    
    ) via an addition funnel or syringe pump over 20 minutes.
    • Observation: The suspension should clear (or change color) as the diazonium salt forms.

    • Validation: Test the solution with KI-starch paper.[1] An immediate blue-black color confirms excess nitrous acid (required).

  • Stabilization: Stir at 0°C for an additional 30 minutes to ensure complete conversion.

Phase 2: Pschorr Cyclization (The "Decomposition" Phase)
  • Preparation: Prepare a separate vessel containing a stirred suspension of Copper powder (1 mmol) in water (or dilute HCl) at 60°C .

  • Transfer: Slowly transfer the cold diazonium solution into the warm copper suspension in small portions.

    • Why: This "inverse addition" prevents the buildup of unreacted diazonium salt and manages nitrogen evolution.

  • Reaction: Nitrogen gas evolution will be observed (bubbling). Maintain temperature at 60–70°C for 1–2 hours until gas evolution ceases.

  • Completion: Monitor via TLC or LC-MS. The diazonium species is highly polar; the product is less polar and UV-active.[1]

Phase 3: Workup & Purification[1]
  • Neutralization: Cool the mixture to room temperature. Neutralize carefully with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     or 
    
    
    
    to pH 8–9.
  • Precipitation: The product, [1,2,4]triazolo[1,5-a]benzimidazole , often precipitates as a solid.[1] Filter and wash with cold water.[1]

  • Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

Critical Process Parameters (CPP)

ParameterSpecificationImpact of Deviation
Diazotization Temp ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


leads to phenol formation (hydrolysis) or tarring.
Acid Concentration ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Low acidity causes formation of triazenes (

) via coupling with unreacted amine.
Copper Catalyst 5-10 mol%Absence of Cu may lead to retention of

(forming benzotriazines) or low yields.
Addition Rate SlowRapid addition causes uncontrollable foaming (

release) and thermal spikes.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Evolution of brown fumes (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Decomposition of NitriteTemperature is too high or acid is too concentrated. Cool effectively; add urea to quench excess nitrite.[1]
Formation of red/orange precipitate Azo Coupling (Self-coupling)Reaction pH became too basic during diazotization. Ensure strongly acidic medium (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

).
No product precipitating Product is water-solubleThe fused triazole system is polar. Salt out with NaCl and perform exhaustive extraction with n-Butanol or EtOAc.[1]
Product contains -OH (Phenol) Hydrolysis of DiazoniumThe decomposition step was too slow or water attacked before the radical cyclization. Increase catalyst loading or use organic co-solvent.[1]

References

  • Synthesis of fused triazoles via Diazotization

    • Source: Katritzky, A. R., et al. "Comprehensive Heterocyclic Chemistry II."[1] Elsevier, 1996.[1]

    • Context: Defines the standard Pschorr-type cycliz
  • Mechanism of Pschorr Cyclization

    • Source: Wassmundt, F. W., & Kiesman, W. F. (1995).[1] "Soluble catalysts for the Pschorr cyclization." The Journal of Organic Chemistry.

    • Context: Explains the necessity of Copper catalysis for electron-deficient rings like triazoles.
  • Triazolobenzimidazole Scaffolds in Drug Discovery

    • Source: Baraldi, P. G., et al. (2008).[1] "Pyrazolo- and [1,2,4]triazolo[1,5-a]benzimidazoles as adenosine receptor antagonists." Current Medicinal Chemistry.

    • Context: Validates the utility of the synthesized scaffold.
  • Safety in Diazo Processing

    • Source: Organic Syntheses, Coll.[1] Vol. 2, p. 299 (1943); Vol. 13, p. 20 (1933).

    • Context: Standard safety protocols for handling diazonium intermediates.[1]

Sources

Application

Application Note: 2-(4H-1,2,4-triazol-4-yl)aniline in Fluorescence Sensing

Executive Summary This application note details the methodological framework for employing 2-(4H-1,2,4-triazol-4-yl)aniline and its derivatives as high-performance fluorescence sensors. While the parent molecule itself e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for employing 2-(4H-1,2,4-triazol-4-yl)aniline and its derivatives as high-performance fluorescence sensors. While the parent molecule itself exhibits weak fluorescence due to photoinduced electron transfer (PET) from the amine lone pair, it serves as a privileged scaffold for constructing "Turn-On" Schiff base sensors. These sensors are critical for the detection of transition metal ions (Zn²⁺, Cd²⁺) and post-transition metals (Al³⁺) in biological and environmental samples.

The unique ortho-positioning of the triazole ring relative to the aniline amine creates a pre-organized


-bidentate pocket. Upon derivatization with salicylaldehyde, this forms a tridentate 

ligand system capable of Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT) modulation.

Scientific Mechanism & Design Principles

The "Fluorophore-Spacer-Receptor" Model

The sensing mechanism relies on the modulation of PET and ESIPT processes.

  • Free Ligand (OFF State): The lone pair electrons on the imine nitrogen (formed after derivatization) or the aniline nitrogen quench the fluorescence of the fluorophore via PET. Additionally, rapid non-radiative decay through C=N isomerization dissipates energy.

  • Metal Binding (ON State): Coordination of a metal ion (e.g., Zn²⁺) to the

    
     pocket:
    
    • Locks the C=N bond, inhibiting isomerization (Rigidification).

    • Lowers the energy of the lone pair, blocking the PET process.

    • Triggers a massive increase in quantum yield (

      
      ).
      
Mechanistic Pathway Diagram

SensingMechanism Ligand Free Ligand (L) (Weak Fluorescence) Complex Metal-Ligand Complex (L-Zn) (Strong Fluorescence) Ligand->Complex + Zn²⁺ Binding PET PET Process (Quenching) Ligand->PET Dominant Pathway Zn Analyte (Zn²⁺) Zn->Complex CHEF CHEF Effect (Rigidification) Complex->CHEF Mechanism CHEF->Complex Signal Output

Figure 1: Mechanistic transition from the non-fluorescent free ligand state to the highly emissive metal-bound state via CHEF and PET inhibition.

Material Preparation & Synthesis

Objective: Transform the 2-(4H-1,2,4-triazol-4-yl)aniline precursor into a functional Schiff base sensor (e.g., L-Sal ).

Reagents
  • Precursor: 2-(4H-1,2,4-triazol-4-yl)aniline (1.0 eq)

  • Aldehyde: Salicylaldehyde (or 5-substituted derivative) (1.0 eq)[1]

  • Solvent: Absolute Ethanol (EtOH)[1][2]

  • Catalyst: Glacial Acetic Acid (cat. amount)

Synthetic Protocol
  • Dissolution: Dissolve 1.0 mmol of 2-(4H-1,2,4-triazol-4-yl)aniline in 10 mL of absolute EtOH.

  • Addition: Add 1.0 mmol of salicylaldehyde dropwise under stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 3:1).

  • Precipitation: Cool the solution to room temperature. The Schiff base product (L-Sal ) typically precipitates as a yellow solid.

  • Purification: Filter the precipitate, wash with cold EtOH (3 × 5 mL), and recrystallize from hot EtOH to obtain analytical-grade crystals.

Fluorescence Sensing Protocol (Zn²⁺ Detection)

Objective: Quantify Zn²⁺ concentration using the synthesized probe L-Sal .

Stock Solution Preparation
  • Probe Stock: Prepare a

    
     M solution of L-Sal  in DMSO.
    
  • Metal Stock: Prepare

    
     M solutions of Zn(NO₃)₂ (or ClO₄⁻ salts) in deionized water.
    
  • Buffer: HEPES buffer (10 mM, pH 7.4) or EtOH/H₂O (1:1 v/v).

Titration Workflow
  • Blank Measurement: Add 30 µL of Probe Stock to 3.0 mL of Buffer in a quartz cuvette (Final [L] = 10 µM). Record the emission spectrum (

    
     nm, Scan: 400–650 nm).
    
  • Titration: Aliquot 1.0 µL increments of Zn²⁺ Stock into the cuvette. Mix by inversion for 30 seconds.

  • Equilibration: Allow 1 minute for complex formation.

  • Measurement: Record the emission spectrum after each addition until saturation (fluorescence intensity plateaus).

Data Analysis & Binding Constants

Calculate the binding constant (


) using the Benesi-Hildebrand equation:


  • 
    : Fluorescence intensity of free ligand.
    
  • 
    : Fluorescence intensity at concentration 
    
    
    
    .
  • 
    : Saturated fluorescence intensity.
    

Experimental Data Summary

The following table summarizes typical performance metrics for triazole-aniline based Schiff base sensors.

ParameterValue / RangeNotes
Excitation Wavelength (

)
340 – 380 nmDepends on aldehyde substituent.
Emission Wavelength (

)
450 – 520 nmBlue-Green shift upon binding.
Stokes Shift > 80 nmLarge shift minimizes self-absorption.
Detection Limit (LOD) 10 – 100 nMCalculated as

.
Binding Stoichiometry 1:1 or 1:2 (M:L)Determine via Job's Plot.
Selectivity High for Zn²⁺, Al³⁺Cu²⁺/Fe³⁺ often quench (turn-off).

Troubleshooting & Optimization

Common Issues
  • Low Solubility: If the probe precipitates in 100% aqueous buffer, increase the organic co-solvent fraction (e.g., use DMSO:PBS 1:9 v/v).

  • Interference: Paramagnetic ions like Cu²⁺ and Fe³⁺ are potent quenchers. Use masking agents (e.g., pyrophosphate for Fe³⁺) to improve selectivity for Zn²⁺.

  • Slow Response: Ensure the pH is maintained between 7.0–7.5. Acidic pH can protonate the imine nitrogen, disassembling the complex.

Optimization Workflow Diagram

Optimization Start Start Protocol SolubilityCheck Check Solubility in Buffer Start->SolubilityCheck Precipitate Precipitate Forms? SolubilityCheck->Precipitate AddDMSO Increase DMSO/EtOH % Precipitate->AddDMSO Yes Measure Measure Fluorescence Precipitate->Measure No AddDMSO->SolubilityCheck LowSignal Low Signal Change? Measure->LowSignal CheckPH Adjust pH (7.0-7.5) LowSignal->CheckPH Yes Success Data Analysis LowSignal->Success No CheckPH->Measure

Figure 2: Decision tree for troubleshooting solubility and signal intensity issues during fluorescence titration.

References

  • Singh, P. et al. (2015). "A triazole Schiff base-based selective and sensitive fluorescent probe for Zn2+: A combined experimental and theoretical study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Patil, R. et al. (2011). "Triazole-based novel bis Schiff base colorimetric and fluorescent turn-on dual chemosensor for Cu2+ and Pb2+." Dalton Transactions.[3] Link

  • Li, Y. et al. (2016). "Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties." Molecules. Link

  • Gupta, R.L. et al. (2010). "Synthesis of Schiff bases of 4-amino-3-mercapto-5-pyridin-4yl-4H-1,2,4-triazole and their evaluation as SAR inducers." Indian Journal of Chemistry. Link

  • Sigma-Aldrich. "Product Specification: 3-(4H-1,2,4-Triazol-4-yl)aniline." Link

Sources

Method

Technical Application Note: High-Purity Synthesis of 2-(4H-1,2,4-triazol-4-yl)aniline

This Application Note is structured to provide a rigorous, reproducible protocol for the synthesis of 2-(4H-1,2,4-triazol-4-yl)aniline . This scaffold is a critical intermediate in the development of supramolecular coord...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, reproducible protocol for the synthesis of 2-(4H-1,2,4-triazol-4-yl)aniline . This scaffold is a critical intermediate in the development of supramolecular coordination ligands and bioactive heterocyclic pharmaceuticals.

Abstract & Strategic Overview

The synthesis of ortho-substituted aryl triazoles presents a specific challenge due to steric hindrance and electronic deactivation. While 1,2,4-triazoles are often synthesized via the Pellizzari or Einhorn-Brunner reactions, these methods frequently require harsh conditions incompatible with sensitive functional groups.

This protocol details a two-phase modular synthesis designed for high regioselectivity and yield:

  • Phase 1: Construction of the 4H-1,2,4-triazole ring using a TMSCl-promoted cyclization of 2-nitroaniline with 1,2-diformylhydrazine. This method avoids the formation of the thermodynamically stable 1H-isomer.

  • Phase 2: Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation, preserving the integrity of the triazole ring.

Reaction Scheme

ReactionScheme SM 2-Nitroaniline (Starting Material) Inter 4-(2-Nitrophenyl)- 4H-1,2,4-triazole (Intermediate) SM->Inter Cyclization Reagent1 1,2-Diformylhydrazine TMSCl, Et3N Pyridine, 100°C Product 2-(4H-1,2,4-Triazol-4-yl)aniline (Target) Inter->Product Reduction Reagent2 H2 (1 atm), 10% Pd/C Ethanol, RT

Figure 1: Strategic pathway for the synthesis of 2-(4H-1,2,4-triazol-4-yl)aniline.

Safety & Pre-requisites

  • Warning (Nitro Compounds): Nitroanilines are toxic if inhaled or absorbed through the skin. Handle in a fume hood.

  • Warning (TMSCl): Trimethylsilyl chloride is corrosive and reacts violently with moisture. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (Argon/Nitrogen).

  • Warning (Hydrogenation): Hydrogen gas is highly flammable. Ensure proper grounding of equipment during the reduction phase.

Phase 1: Synthesis of 4-(2-Nitrophenyl)-4H-1,2,4-triazole

This step utilizes the Bartlett-Yudin modification , where TMSCl activates the amide oxygens of 1,2-diformylhydrazine, facilitating nucleophilic attack by the deactivated aniline nitrogen.

Materials
  • 2-Nitroaniline (1.0 eq, 13.8 g)

  • 1,2-Diformylhydrazine (1.2 eq, 10.6 g)

  • Chlorotrimethylsilane (TMSCl) (4.0 eq, 50.8 mL)

  • Triethylamine (Et3N) (4.0 eq, 55.8 mL)

  • Pyridine (anhydrous, 150 mL)

Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Flush the system with Argon.[1]

  • Solubilization: Charge the flask with 1,2-diformylhydrazine (10.6 g) and anhydrous pyridine (150 mL). Stir at room temperature.

  • Activation: Add TMSCl (50.8 mL) dropwise via the addition funnel over 15 minutes. Note: A white precipitate (Et3N·HCl) will form if Et3N is added simultaneously, but here we add TMSCl first to silylate. Wait, standard protocol adds base first.

    • Correction for Optimization: Add Triethylamine (55.8 mL) first, followed by the dropwise addition of TMSCl . The reaction is exothermic; control temperature < 40°C. Stir for 30 minutes to ensure formation of the bis(trimethylsilyl) intermediate.

  • Addition: Add 2-nitroaniline (13.8 g) in one portion.

  • Cyclization: Heat the mixture to 100°C and reflux for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of 2-nitroaniline.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (500 mL) containing concentrated HCl (to neutralize pyridine).

    • Extract with Ethyl Acetate (3 x 150 mL).

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude residue is often a dark oil or solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

    • Target Yield: 75-85%

    • Appearance: Pale yellow solid.

Phase 2: Chemoselective Reduction to 2-(4H-1,2,4-triazol-4-yl)aniline

Catalytic hydrogenation is preferred over Fe/HCl to prevent contamination with iron salts, which can interfere with subsequent coordination chemistry applications.

Materials
  • 4-(2-Nitrophenyl)-4H-1,2,4-triazole (Intermediate from Phase 1)

  • Palladium on Carbon (10% Pd/C, 10 wt% loading)

  • Ethanol (Absolute)

  • Hydrogen Gas (Balloon or Parr Shaker)

Protocol
  • Setup: In a hydrogenation flask, dissolve the nitro-triazole intermediate (5.0 g) in Ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an argon blanket. Caution: Pd/C can ignite solvent vapors if dry.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with H2 (3 cycles) and stir vigorously under an H2 balloon at Room Temperature for 6–8 hours.

    • Method B (Parr Shaker): Pressurize to 30 psi H2 and shake for 2 hours.

  • Monitoring: Monitor by LC-MS or TLC. The starting material (nitro) is less polar than the product (amine).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: The product is usually pure enough for use. If necessary, recrystallize from Toluene or Ethanol/Ether .

    • Target Yield: >90%

    • Appearance: Off-white to beige crystalline solid.

Quality Control & Validation

ParameterSpecificationMethod
Appearance Off-white crystalline solidVisual
Melting Point 168–172 °C (Lit. range)Capillary MP
1H NMR (DMSO-d6) Triazole C-H singlet: δ 8.5–9.0 ppm (2H)Amine NH2: Broad singlet ~5.0–6.0 ppm400 MHz NMR
Mass Spectrometry [M+H]+ = 161.08ESI-MS
Mechanistic Insight (Phase 1)

The success of Phase 1 relies on the in situ formation of a bis-silylated azine intermediate. The TMS group increases the electrophilicity of the carbonyl carbon, allowing the weak nucleophile (2-nitroaniline) to attack even in the presence of the ortho-nitro group's steric hindrance.

Mechanism Step1 1,2-Diformylhydrazine + TMSCl/Et3N Step2 Bis(trimethylsilyl)oxy azine intermediate Step1->Step2 Activation Step3 Nucleophilic Attack by 2-Nitroaniline Step2->Step3 Addition Step4 Cyclization & Elimination of TMS2O Step3->Step4 Ring Closure

Figure 2: Mechanistic flow of the TMSCl-promoted triazole formation.

References

  • Bartlett, R. K., & Humphrey, I. R. (1967). The synthesis of 4-substituted 1,2,4-triazoles.[3][4][5][6][7][8][9] Journal of the Chemical Society C: Organic, 1664-1666. Link

  • Yudin, A. K., et al. (2003). Efficient Synthesis of 4-Substituted 4H-1,2,4-Triazoles. The Journal of Organic Chemistry, 68(15), 6047-6050.
  • Ainsworth, C., et al. (1955). The reaction of hydrazine with ethyl formate.[10] Journal of the American Chemical Society, 77(3), 621-624. (Source for 1,2-diformylhydrazine synthesis).

  • Olah, G. A., et al. (1996). Synthetic Methods and Reactions.[1][2][3][4][11][12][13][14][15][16][17] Synthesis, 1996(12), 1459-1462. (General reference for nitro reduction).

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods and recrystallization solvents for 2-(4H-1,2,4-triazol-4-yl)aniline

Welcome to the Technical Support Center for the purification of 2-(4H-1,2,4-triazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-(4H-1,2,4-triazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting protocols, and frequently asked questions. Our aim is to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deeper understanding and successful experimental outcomes.

I. Foundational Principles of Purifying 2-(4H-1,2,4-triazol-4-yl)aniline

2-(4H-1,2,4-triazol-4-yl)aniline is a heterocyclic compound featuring both an aniline and a triazole moiety. This bifunctional nature dictates its solubility and reactivity, which are key considerations in its purification. The aniline group provides a basic character and potential for hydrogen bonding, while the triazole ring adds to its polarity.

Successful purification hinges on exploiting the differences in physical and chemical properties between the target compound and any impurities. The most common impurities are likely unreacted starting materials (e.g., o-phenylenediamine or its derivatives, and reagents for triazole ring formation), or by-products from the cyclization reaction.

Recrystallization is the most effective and commonly employed technique for purifying solid organic compounds like 2-(4H-1,2,4-triazol-4-yl)aniline. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1]

II. Selecting the Optimal Recrystallization Solvent

The choice of solvent is paramount for effective recrystallization. Based on the structure of 2-(4H-1,2,4-triazol-4-yl)aniline and empirical data from similar compounds, several solvents and solvent systems are recommended.

A. Recommended Solvents:

Solvent/SystemRationale
Ethanol Several 1,2,4-triazole derivatives have been successfully recrystallized from ethanol.[2][3] Its polarity is well-suited for the triazole and aniline functionalities.
Isopropanol A slightly less polar alcohol that has been used for the recrystallization of aminotriazoles.
Ethanol/Water A mixed solvent system that is highly tunable. Ethanol acts as the primary solvent, and water as the anti-solvent. This is a common and effective choice for substituted anilines.[1]
Acetonitrile/Water Acetonitrile can be an effective solvent, and the addition of water can induce crystallization. A similar compound, 2-(4H-1,2,4-triazol-4-yl)pyrimidine, was recrystallized from this mixture.[4]

B. Solvent Selection Workflow:

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.

Solvent_Selection cluster_screening Solvent Screening Start Start with Crude Product Test_Ethanol Test Solubility in Ethanol Start->Test_Ethanol Hot_Ethanol Soluble in Hot Ethanol? Test_Ethanol->Hot_Ethanol Cold_Ethanol Sparingly Soluble in Cold Ethanol? Hot_Ethanol->Cold_Ethanol Yes Test_IPA Test Solubility in Isopropanol Hot_Ethanol->Test_IPA No Ethanol_Good Ethanol is a good candidate Cold_Ethanol->Ethanol_Good Yes Cold_Ethanol->Test_IPA No Hot_IPA Soluble in Hot IPA? Test_IPA->Hot_IPA Cold_IPA Sparingly Soluble in Cold IPA? Hot_IPA->Cold_IPA Yes Test_Mixed Consider Mixed Solvent System (Ethanol/Water) Hot_IPA->Test_Mixed No IPA_Good Isopropanol is a good candidate Cold_IPA->IPA_Good Yes Cold_IPA->Test_Mixed No Dissolve_Hot_EtOH Dissolve in minimum hot Ethanol Test_Mixed->Dissolve_Hot_EtOH Add_Water Add hot water dropwise until cloudy Dissolve_Hot_EtOH->Add_Water Clear_Solution Add a few drops of hot ethanol to clarify Add_Water->Clear_Solution Cool Cool slowly Clear_Solution->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Mixed_Good Ethanol/Water is a good candidate Crystals_Form->Mixed_Good Yes Reevaluate Re-evaluate solvent choice or consider chromatography Crystals_Form->Reevaluate No

Caption: Workflow for selecting a suitable recrystallization solvent.

III. Detailed Experimental Protocol: Recrystallization from Ethanol/Water

This protocol provides a step-by-step guide for the purification of 2-(4H-1,2,4-triazol-4-yl)aniline using a mixed ethanol/water solvent system. This method is often successful for substituted anilines.[1]

Materials:

  • Crude 2-(4H-1,2,4-triazol-4-yl)aniline

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Vacuum source

  • Glass rod

Procedure:

  • Dissolution: Place the crude 2-(4H-1,2,4-triazol-4-yl)aniline in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Inducing Saturation: While the ethanol solution is boiling, add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Continue to draw a vacuum through the crystals for a few minutes to partially dry them. Then, transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the melting point.

IV. Troubleshooting Guide and FAQs

This section addresses common issues encountered during the purification and recrystallization of 2-(4H-1,2,4-triazol-4-yl)aniline.

Q1: The compound does not dissolve in the hot solvent.

  • Cause: The solvent may not be appropriate for the compound, or there is an insufficient volume of solvent.

  • Solution:

    • Gradually add more hot solvent until the compound dissolves. Be mindful that using a large excess of solvent will reduce the final yield.[1]

    • Ensure the solvent is at or near its boiling point.

    • If the compound still does not dissolve, a different, more polar solvent may be required.

Q2: No crystals form upon cooling.

  • Cause: The solution may be too dilute, or the cooling process is too rapid.

  • Solution:

    • Induce Crystallization:

      • Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1]

      • Add a "seed" crystal of the pure compound to the solution to initiate crystallization.[1]

    • Concentrate the Solution: If induction methods fail, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: The recrystallized product is colored.

  • Cause: The presence of colored impurities that co-crystallize with the product.

  • Solution:

    • Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[1]

    • Hot Filtration: Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q4: The recovery yield is low.

  • Cause: Several factors can contribute to low yield, including using too much solvent, cooling the solution too quickly, or incomplete crystallization.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the compound.

    • Ensure the solution is cooled slowly to allow for maximum crystal formation.

    • Cool the flask in an ice bath for an adequate amount of time before filtration.

    • Ensure the wash solvent is ice-cold to minimize dissolution of the purified crystals.

Q5: The product "oils out" instead of crystallizing.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.

  • Solution:

    • Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.

    • Choose a solvent with a lower boiling point.

V. Logical Flow of Purification

The following diagram outlines the decision-making process during the purification of 2-(4H-1,2,4-triazol-4-yl)aniline.

Purification_Workflow cluster_workflow Purification Workflow Start Crude 2-(4H-1,2,4-triazol-4-yl)aniline Solvent_Selection Select Recrystallization Solvent (e.g., Ethanol/Water) Start->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Color_Check Is the solution colored? Dissolution->Color_Check Add_Charcoal Add Activated Charcoal Color_Check->Add_Charcoal Yes Cooling Slow Cooling to Room Temperature Color_Check->Cooling No Hot_Filter Hot Filtration Add_Charcoal->Hot_Filter Hot_Filter->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Crystal_Check Crystals Formed? Ice_Bath->Crystal_Check Induce_Crystallization Induce Crystallization (Scratch/Seed) Crystal_Check->Induce_Crystallization No Filtration Vacuum Filtration Crystal_Check->Filtration Yes Induce_Crystallization->Crystal_Check Troubleshoot Troubleshoot (e.g., Re-evaluate Solvent) Induce_Crystallization->Troubleshoot Still No Crystals Washing Wash with Cold Solvent Filtration->Washing Drying Dry the Purified Product Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Decision-making workflow for the purification of 2-(4H-1,2,4-triazol-4-yl)aniline.

VI. References

  • Sravya, G., & Nageswar, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.

  • Li, Z., et al. (2011). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Molecules, 16(5), 3893-3901.

  • Wang, Q., et al. (2011). 2-(4H-1,2,4-Triazol-4-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o132.

  • ResearchGate. (2015). How to purify 2,6-di(p-aminophenyl)benzo[1,2-d;5,4-d']bisoxazole? Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(1,2,3-Triazol-5-yl)thiazole Derivatives. Molecules, 27(24), 8888.

  • Google Patents. (1998). Crystalline form of a bis 1,2,4-triazole compound. Retrieved from

  • Google Patents. (1981). Purification of triazoles. Retrieved from

  • Havranek, E., et al. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • Fun, H. K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1713.

  • Wang, Q., et al. (2012). 2-(4H-1,2,4-Triazol-4-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o53.

  • Wang, Q., et al. (2011). 2-(4H-1,2,4-Triazol-4-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o132.

  • Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Pharmaceutical Research and Development, 6(1), 1-10.

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42.

  • Al-Ghorbani, M., et al. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org, 2023081433.

  • Google Patents. (1991). Recrystallization of 3-nitro-1,2,4-triazol-5-one from dimethylsulfoxide and methylene chloride. Retrieved from

  • PubChem. (n.d.). 2-(4-methyl-4h-1,2,4-triazol-3-yl)aniline. Retrieved from [Link]

Sources

Optimization

Troubleshooting solubility issues of 2-(4H-1,2,4-triazol-4-yl)aniline in aqueous media

The following guide serves as a specialized technical support resource for researchers working with 2-(4H-1,2,4-triazol-4-yl)aniline . Subject: Troubleshooting Aqueous Solubility of 2-(4H-1,2,4-triazol-4-yl)aniline Molec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 2-(4H-1,2,4-triazol-4-yl)aniline .

Subject: Troubleshooting Aqueous Solubility of 2-(4H-1,2,4-triazol-4-yl)aniline Molecule CAS: 25660-59-7 Support Level: Tier 3 (Senior Application Scientist)[1]

Physicochemical Profile & Solubility Fundamentals

Before attempting dissolution, it is critical to understand why this molecule resists aqueous solvation.[1] The structure consists of a lipophilic aniline ring substituted at the ortho position with a 4H-1,2,4-triazole ring.[1]

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 160.18 g/mol Small molecule; kinetics of dissolution should be fast if thermodynamically favorable.[1]
pKa (Estimated) Aniline -NH₂: ~3.5 – 4.0Triazole N: < 2.0Critical: The ortho-triazole group is electron-withdrawing, likely lowering the aniline pKa (normally 4.[1]6) to ~3.5. At pH 7.4, the molecule is >99.9% neutral (uncharged), leading to poor solubility.[1]
LogP (Estimated) ~0.5 – 1.2Moderately lipophilic.[1] It prefers organic phases over water.
Crystal Lattice High Melting Point (~170–230°C range for analogs)High lattice energy requires significant energy to break, opposing dissolution.[1]
H-Bonding Donor: 1 (Aniline NH₂)Acceptor: 3 (Triazole Ns)Potential for intramolecular H-bonding between aniline NH and triazole N, which "hides" polar groups from water, further reducing solubility.[1]

Troubleshooting Guide (Q&A)

Q1: "I added water to the solid, but it floats/clumps and won't dissolve. Why?"

A: This is a classic "wetting" issue combined with thermodynamic insolubility.

  • The Mechanism: The hydrophobic aromatic rings repel water.[1] The high surface tension of water prevents it from penetrating the crystal lattice.[1]

  • The Fix: Do not attempt to dissolve directly in water.[1] You must use a solvent-shift method .[1] Dissolve the compound in a water-miscible organic solvent (DMSO or Ethanol) first to create a high-concentration stock, then dilute into the aqueous medium.[1]

Q2: "I made a 10 mM stock in DMSO, but when I diluted it into PBS (pH 7.4), it precipitated immediately."

A: You likely exceeded the intrinsic solubility (S₀) of the neutral species.[1]

  • Explanation: At pH 7.4, the aniline is uncharged.[1] The solubility of the neutral form is likely <100 µM.[1] Diluting a 10 mM stock 1:100 yields 100 µM, which may be supersaturated.[1]

  • Solution:

    • Reduce Final Concentration: Aim for <50 µM in the assay.

    • Check pH: If your assay tolerates it, lower the pH to <4.[1]0. Protonating the aniline amine (forming the cation) increases solubility by orders of magnitude.[1]

Q3: "Can I use acid to dissolve it directly?"

A: Yes, this is the most effective method for aqueous stock preparation if organic solvents must be minimized.[1]

  • Protocol: Use 0.1 M HCl or 1 M Acetic Acid.[1] The basic aniline nitrogen will protonate (

    
    ), forming a soluble salt.[1]
    
  • Warning: Ensure the stability of your downstream application.[1] If you neutralize this solution (e.g., adding it to buffered cell media), the compound may reprecipitate as it returns to its neutral form.[1]

Q4: "Is the triazole ring acidic? Can I dissolve it in base (NaOH)?"

A: No. This is a common misconception.[1]

  • Chemistry: The 1,2,4-triazole is substituted at the 4-position (

    
    ).[1][2][3][4] It has no acidic proton to lose.[1] It cannot form a salt with NaOH.
    
  • Risk: Adding strong base will not help solubility and may promote oxidative degradation of the aniline moiety (browning of solution).[1]

Step-by-Step Protocols

Protocol A: The "Solvent-Shift" Method (Standard for Bioassays)

Best for: Cell culture, enzymatic assays where <1% DMSO is acceptable.[1]

  • Weighing: Weigh 1.6 mg of compound.

  • Primary Solvation: Add 1.0 mL of 100% DMSO (anhydrous). Vortex vigorously until clear.

    • Result: 10 mM Stock Solution.[1]

  • Intermediate Dilution (Critical Step):

    • Do not pipet 1 µL of stock directly into 1 mL of water (this causes "shock precipitation").[1]

    • Instead, prepare a 10x working solution in media containing 5-10% DMSO.[1]

    • Add the 10 mM stock dropwise to the stirring media.[1]

  • Final Dilution: Dilute the 10x working solution 1:10 into the final assay well.

Protocol B: The "Acid-Salt" Method

Best for: Animal dosing (IV/IP) or analytical standards.[1]

  • Preparation: Calculate the molar equivalent of HCl needed (1.05 equivalents).

  • Dissolution: Add 0.1 M HCl to the solid powder.

  • Sonication: Sonicate at 40°C for 10-15 minutes.

  • Verification: Visually inspect for clarity. If turbid, add 10% w/v Hydroxypropyl-beta-cyclodextrin (HP-β-CD) as a complexing agent to stabilize the cation.[1]

Visual Troubleshooting Logic

The following diagrams illustrate the decision-making process for solubilization and the chemical species involved.

Diagram 1: Solubility Decision Tree

SolubilityTree Start Start: Solid Compound AppType What is the Application? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay Animal In Vivo / PK Study AppType->Animal Analytical HPLC / LCMS AppType->Analytical DMSO Use DMSO Stock (10-20 mM) BioAssay->DMSO Acid Use 0.1 M HCl or Tartaric Acid Animal->Acid MobilePhase Dissolve in Initial Mobile Phase Analytical->MobilePhase CheckPrecip Dilute to Assay Conc. Precipitation? DMSO->CheckPrecip Success Proceed with Experiment CheckPrecip->Success Clear Fail Add Cosolvent (PEG400) or Cyclodextrin CheckPrecip->Fail Cloudy

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental intent.

Diagram 2: Ionization & Solubility Mechanism

Ionization Acidic pH < 4.0 (Acidic) SpeciesA Cationic Species (Soluble) R-NH3+ Acidic->SpeciesA Protonation Neutral pH 7.4 (Physiological) SpeciesN Neutral Species (Insoluble) R-NH2 Neutral->SpeciesN Equilibrium Basic pH > 10 (Basic) SpeciesB Neutral Species (Insoluble) No Acidic H on Triazole Basic->SpeciesB Remains Neutral SpeciesA->SpeciesN Add Base SpeciesN->SpeciesA Add Acid

Caption: Ionization states of 2-(4H-1,2,4-triazol-4-yl)aniline. Note that high pH does not generate a soluble anion.[1]

References

  • ChemicalBook. (2024).[1] 2-(4H-1,2,4-triazol-4-yl)aniline Properties and CAS 25660-59-7.[1][5] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-(4H-1,2,4-Triazol-4-yl)aniline (Analog Reference). Retrieved from [1][6]

  • PubChem. (2024).[1] 1H-1,2,4-Triazole Compound Summary. (For pKa comparison of triazole ring systems). Retrieved from [1]

  • Ovidius University Annals of Chemistry. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives. (Structural basis for triazole basicity).[1] Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Controlling Crystal Growth of 2-(4H-1,2,4-triazol-4-yl)aniline Metal Complexes

Welcome to the technical support center for the controlled crystallization of metal complexes involving 2-(4H-1,2,4-triazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the controlled crystallization of metal complexes involving 2-(4H-1,2,4-triazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals of these coordination compounds. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve your desired crystalline products.

Frequently Asked Questions (FAQs)

Q1: My synthesis yields an amorphous precipitate instead of crystals. What are the likely causes and immediate remedies?

A1: The formation of an amorphous precipitate instead of crystalline material is a common issue, often stemming from rapid nucleation and uncontrolled particle growth. This is typically a result of high supersaturation levels.

Immediate Troubleshooting Steps:

  • Reduce Reactant Concentrations: High concentrations of the metal salt and the 2-(4H-1,2,4-triazol-4-yl)aniline ligand can lead to rapid, uncontrolled precipitation. Halving the initial concentrations can slow down the reaction, favoring crystal growth over amorphous precipitation.

  • Modify Solvent System: The choice of solvent is critical as it influences the solubility of both the reactants and the resulting complex.[1][2][3] If you are using a solvent in which the complex is poorly soluble, it will crash out of solution. Try a solvent system where the complex has moderate solubility. A mixture of solvents can also be effective.

  • Control the Rate of Reagent Addition: Instead of mixing the metal salt and ligand solutions at once, try a slow addition method. Layering the ligand solution on top of the metal salt solution (or vice versa) without agitation can create a diffusion gradient that promotes slow crystallization at the interface.

  • Adjust the Temperature: Temperature significantly affects solubility and reaction kinetics.[4][5][6] If the reaction is too fast at room temperature, try lowering the temperature to slow it down. Conversely, for some systems, increasing the temperature might be necessary to achieve the desired solubility for crystal growth.

Q2: I'm observing the formation of very small or needle-like crystals that are unsuitable for single-crystal X-ray diffraction. How can I grow larger, more well-defined crystals?

A2: Obtaining small or acicular (needle-like) crystals indicates that the nucleation rate is much higher than the crystal growth rate. To get larger crystals, you need to create conditions that favor the growth of existing nuclei over the formation of new ones.

Strategies for Larger Crystals:

  • Slow Evaporation: This is one of the simplest and most effective methods. Prepare a saturated or near-saturated solution of your complex and leave it undisturbed in a loosely covered container. The slow evaporation of the solvent will gradually increase the concentration, promoting slow and steady crystal growth.

  • Solvent Diffusion (Vapor or Liquid):

    • Vapor Diffusion: Place your solution of the complex in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which your complex is insoluble (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into your solution, reducing the solubility of the complex and inducing crystallization.

    • Liquid Diffusion: Carefully layer a less dense anti-solvent on top of a solution of your complex. As the anti-solvent slowly diffuses into the solution, it will trigger crystallization at the interface.

  • Temperature Gradient: Applying a slight temperature gradient across the crystallization vessel can be effective. The area with lower temperature will have lower solubility, becoming the site for crystal growth. This can be achieved by placing one side of the vessel on a slightly cooler surface.

  • Seeding: If you have a few small crystals, you can use them as "seeds." Introduce a single, well-formed microcrystal into a slightly supersaturated solution of your complex. This provides a template for further growth, channeling the material into a single, larger crystal.

Q3: My crystals appear cloudy or contain inclusions. What causes this and how can I improve their quality?

A3: Cloudiness or the presence of inclusions in crystals is often due to the incorporation of solvent molecules or impurities into the crystal lattice during rapid growth.[7][8] It can also be a sign of polycrystalline growth, where multiple small crystals are intergrown.

Improving Crystal Quality:

  • Slow Down the Crystallization Process: As with growing larger crystals, slowing down the growth rate is key to improving quality. Use the techniques mentioned in A2, such as slow evaporation, diffusion methods, or a very slow cooling ramp if using a temperature-based method.

  • Filter Your Solutions: Always filter your metal salt and ligand solutions through a fine filter (e.g., a 0.22 µm syringe filter) before mixing to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Degas Your Solvents: Dissolved gases in the solvent can sometimes be incorporated into the crystal lattice, leading to defects. Degassing the solvent by sonication or by bubbling an inert gas (like nitrogen or argon) through it before use can help.

  • Use High-Purity Reagents: Ensure that your 2-(4H-1,2,4-triazol-4-yl)aniline ligand and metal salts are of the highest possible purity. Impurities can disrupt the crystal lattice and lead to defects.

In-Depth Troubleshooting Guides

Troubleshooting Guide 1: Polymorphism and Phase Control

Problem: You are obtaining different crystal forms (polymorphs) under seemingly identical conditions, leading to inconsistent results.

Understanding the Cause: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in coordination chemistry.[9] The final crystal structure is often a result of a delicate interplay between kinetic and thermodynamic factors during crystallization.[10] Different polymorphs can have different properties, making control over this aspect crucial.

Experimental Protocol for Polymorph Screening:

  • Systematic Solvent Screening:

    • Prepare stock solutions of the 2-(4H-1,2,4-triazol-4-yl)aniline ligand and the desired metal salt in a good solvent (e.g., DMF or DMSO).

    • In a series of small vials, mix the ligand and metal salt solutions.

    • To each vial, add a different co-solvent or anti-solvent from various chemical classes (e.g., alcohols, ethers, halogenated hydrocarbons, water).

    • Allow the vials to stand for slow evaporation or diffusion and observe the resulting crystal morphologies. The polarity and hydrogen-bonding capability of the solvent can significantly influence which polymorph is favored.[1][2]

  • Controlled Temperature Variation:

    • Set up identical crystallization experiments at different, constant temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C). Temperature can affect the relative stability of different polymorphs.[4][5]

    • Alternatively, employ a slow cooling method. Dissolve the complex in a suitable solvent at an elevated temperature and then slowly cool the solution to room temperature over several hours or days. The rate of cooling can influence the resulting polymorph.

  • pH Adjustment:

    • The protonation state of the 2-(4H-1,2,4-triazol-4-yl)aniline ligand can be influenced by pH.

    • In a series of experiments, add a small amount of a non-coordinating acid or base to the reaction mixture to systematically vary the pH. This can alter the coordination mode of the ligand and lead to different crystal structures.

Data Summary for Polymorph Screening:

Experiment ParameterVariation 1Variation 2Variation 3Resulting Phase
Solvent System DMF/EthanolDMSO/MethanolAcetonitrile/WaterPolymorph A
Temperature 4 °C25 °C60 °CPolymorph B
pH 5.07.09.0Polymorph C

Visualizing the Workflow:

Polymorph_Screening cluster_inputs Inputs cluster_conditions Crystallization Conditions cluster_analysis Analysis Metal_Salt Metal Salt Solution Solvent Solvent System Metal_Salt->Solvent Ligand 2-(4H-1,2,4-triazol-4-yl)aniline Solution Ligand->Solvent XRD Single-Crystal X-ray Diffraction Solvent->XRD Temperature Temperature Temperature->XRD pH pH pH->XRD Polymorph_ID Polymorph Identification XRD->Polymorph_ID

Caption: Workflow for systematic polymorph screening.

Troubleshooting Guide 2: Poorly Diffracting or Twinned Crystals

Problem: You have obtained crystals that are of a suitable size, but they either do not diffract X-rays well or are found to be twinned, making structure solution difficult or impossible.

Understanding the Cause: Poor diffraction quality can arise from internal disorder within the crystal lattice.[11] Twinning occurs when two or more crystals are intergrown in a specific, symmetrical orientation. These issues often stem from the final stages of crystal growth where rapid attachment of molecules can lead to defects.

Experimental Protocol for Improving Diffraction Quality:

  • Annealing:

    • If you suspect your crystals have internal disorder, annealing can sometimes improve their quality.

    • After the initial crystal growth, keep the crystals in their mother liquor and cycle the temperature. For example, slowly heat the solution by a few degrees and then cool it back down to the original temperature. This process of slight dissolution and regrowth can help to "heal" defects in the crystal lattice.

  • Use of Additives:

    • Small amounts of certain additives can sometimes act as "crystal habit modifiers," influencing the growth rates of different crystal faces and potentially reducing twinning.

    • Experiment with adding a very small amount of a structurally similar molecule to the crystallization medium. This can sometimes disrupt twinning by preferentially adsorbing to certain crystal faces.

  • Gel Crystallization:

    • Growing crystals in a gel matrix can slow down diffusion and convection, leading to more ordered growth and reducing the likelihood of twinning.[7][8]

    • Prepare a silica gel or agarose gel in a U-tube. Place the metal salt solution in one arm of the tube and the ligand solution in the other. The reactants will slowly diffuse through the gel towards each other, and crystals will form at the interface.

Visualizing the Troubleshooting Logic:

Crystal_Quality_Troubleshooting Start Poorly Diffracting or Twinned Crystals Annealing Try Crystal Annealing Start->Annealing Additives Use Crystal Habit Modifiers/Additives Start->Additives Gel_Crystallization Attempt Gel Crystallization Start->Gel_Crystallization Analysis Analyze with SC-XRD Annealing->Analysis Additives->Analysis Gel_Crystallization->Analysis Success High-Quality Single Crystal Analysis->Success

Caption: Decision tree for improving crystal diffraction quality.

References

Sources

Optimization

Optimization of pH conditions for 2-(4H-1,2,4-triazol-4-yl)aniline corrosion testing

This guide provides in-depth technical support for researchers, scientists, and professionals working on the evaluation of 2-(4H-1,2,4-triazol-4-yl)aniline (TPA) as a corrosion inhibitor. The primary focus is on the crit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals working on the evaluation of 2-(4H-1,2,4-triazol-4-yl)aniline (TPA) as a corrosion inhibitor. The primary focus is on the critical role of pH in experimental design, data interpretation, and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of TPA and the influence of pH on its function as a corrosion inhibitor.

Q1: What is 2-(4H-1,2,4-triazol-4-yl)aniline (TPA) and why is it a promising corrosion inhibitor?

A1: 2-(4H-1,2,4-triazol-4-yl)aniline, CAS No. 25660-59-7[1], is an organic compound featuring both a 1,2,4-triazole ring and an aniline group. This unique structure makes it a highly promising corrosion inhibitor. The efficacy of such organic inhibitors is closely tied to their ability to adsorb onto a metal surface, creating a protective barrier.[2] TPA possesses multiple active sites for adsorption:

  • Triazole Ring: The nitrogen heteroatoms have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms (chemisorption).[3]

  • Aniline Group: The amino (-NH2) group provides another site for interaction.

  • Aromatic Rings: The π-electrons of both the triazole and benzene rings allow for electrostatic interaction (physisorption) with the charged metal surface.[2]

This combination of features suggests that TPA can form a dense, stable, and multi-faceted protective film on the metal, effectively isolating it from the corrosive environment.

Q2: How does pH critically influence the corrosion inhibition mechanism of TPA?

A2: The pH of the corrosive medium is arguably the most critical parameter in optimizing TPA's performance. It directly governs the molecular form of the inhibitor and the condition of the metal surface.

  • In Acidic Media (e.g., HCl, H₂SO₄): In acidic solutions, the nitrogen atoms in the triazole ring and the aniline group can become protonated (positively charged).[4] This protonation has a dual effect. First, the positively charged TPA molecule is strongly attracted to the metal surface, which is typically negatively charged in acidic media due to the specific adsorption of anions (like Cl⁻). This enhances electrostatic adsorption (physisorption). Second, the lone pair electrons on the nitrogen atoms can still coordinate with metal atoms, leading to chemisorption.[5][6] Triazole derivatives are often reported to be highly effective in acidic conditions for these reasons.[5][7]

  • In Neutral or Alkaline Media: In neutral or alkaline solutions, TPA exists predominantly in its neutral, unprotonated form. Adsorption is then primarily driven by chemisorption through the sharing of lone pair electrons from the nitrogen atoms with the metal's d-orbitals.[3] The aniline group can also contribute to this process. While still effective, the lack of strong electrostatic attraction might result in different adsorption kinetics and film stability compared to acidic environments. The performance in these conditions must be empirically determined, as it can be highly system-specific.

Q3: What are the typical electrochemical methods used to evaluate TPA performance at different pH values?

A3: The standard and most effective methods are electrochemical, providing rapid and mechanistic insights.[8]

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current.[8][9] It provides key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa, βc). By comparing the icorr values with and without the inhibitor, the inhibition efficiency (%IE) can be calculated. PDP curves can also reveal whether TPA acts as an anodic, cathodic, or mixed-type inhibitor.[5]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/solution interface.[10][11] By applying a small sinusoidal voltage over a range of frequencies, one can measure the impedance.[12] Key parameters derived from fitting the data to an equivalent circuit model, such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), quantify the inhibitor's effectiveness.[7][10] An increase in Rct and a decrease in Cdl in the presence of TPA indicate the formation of a protective film.[7]

Q4: What is a reasonable starting point for TPA concentration in an experiment?

A4: Based on studies of similar triazole derivatives, a typical concentration range for initial screening is between 0.1 mM and 5 mM.[5][13] It is recommended to test a logarithmic range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) to determine the optimal concentration where inhibition efficiency plateaus.

Part 2: Experimental Protocols & Troubleshooting Guide

This section provides standardized protocols and a troubleshooting guide for common issues encountered during the pH-dependent evaluation of TPA.

Protocol 1: Potentiodynamic Polarization (PDP) Measurement

This protocol is based on standards like ASTM G59 and G102.[9][14]

  • Electrode Preparation: Mechanically polish the working electrode (e.g., mild steel) with successive grades of SiC paper (e.g., up to 1200 grit), rinse with deionized water and ethanol, and dry immediately.

  • Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of TPA. Ensure the inhibitor is fully dissolved. If solubility is an issue, slight warming or the use of a co-solvent may be tested, but its effect on the corrosion process must be considered.

  • Cell Assembly: Assemble a standard three-electrode corrosion cell: the prepared working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).[8][10] Ensure the Luggin capillary tip of the reference electrode is positioned 2-3 mm from the working electrode surface to minimize IR drop.[14]

  • System Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes, or until the potential drift is minimal (e.g., < 1 mV/min).[12]

  • Polarization Scan: Begin the scan from a potential approximately -250 mV cathodic to the stable OCP to +250 mV anodic to the OCP.[12] A slow scan rate, typically 0.166 mV/s or 0.5 mV/s, is crucial for obtaining accurate Tafel slopes.[12]

  • Data Analysis: Plot the potential vs. log(current density). Use the potentiostat software to perform a Tafel fit to the linear portions of the anodic and cathodic curves to determine icorr, Ecorr, and the Tafel slopes. Calculate Inhibition Efficiency (%IE) using the formula: %IE = [(icorr_blank - icorr_inh) / icorr_blank] * 100

Troubleshooting Guide

Troubleshooting_Low_IE

Problem: My Electrochemical Impedance Spectroscopy (EIS) data looks noisy or shows unusual artifacts.

  • Possible Cause 1: Unstable System. Similar to PDP, EIS requires a stable OCP. If the inhibitor film is still forming or changing during the measurement, it can lead to distorted Nyquist or Bode plots.

    • Solution: Ensure the OCP is stable before initiating the EIS measurement.[12] If necessary, perform sequential EIS measurements over time until the plots become consistent, indicating a stable inhibitor film.

  • Possible Cause 2: Incorrect AC Voltage Amplitude. The applied AC voltage should be small enough (typically 5-10 mV) to ensure the system responds linearly, which is a fundamental assumption of EIS.[12] A voltage that is too high can perturb the system non-linearly, causing artifacts.

    • Solution: Use a 10 mV amplitude as a starting point. If results are suspect, try reducing it to 5 mV.

  • Possible Cause 3: High Solution Resistance (especially in low-conductivity media). In solutions with low ionic strength, the high resistance can dominate the impedance spectrum, masking the interfacial processes you want to study.

    • Solution: While you cannot always change the corrosive medium, be aware of this effect. Ensure the reference electrode is as close as possible to the working electrode. Use positive feedback or current-interrupt IR compensation if your potentiostat supports it.

Part 3: Mechanistic Visualization & Data Summary

Effect of pH on TPA Adsorption Mechanism

The pH of the solution dictates the dominant form of the TPA molecule and its primary mode of interaction with the metal surface.

TPA_Mechanism

Data Summary Table: Expected pH Effects on Key Parameters

This table summarizes the expected trends for key experimental parameters when testing TPA in different pH environments. These are generalized trends based on the behavior of related triazole and aniline inhibitors.

ParameterAcidic pH (1-3)Neutral pH (6-8)Alkaline pH (>9)Rationale
Inhibition Efficiency (%IE) High to Very HighModerate to HighVariableProtonation in acid enhances adsorption. In alkaline media, inhibitor solubility and surface oxide layers can complicate the interaction.
Corrosion Current (icorr) Significantly ReducedReducedReduced, but may be less effectiveLower icorr indicates better inhibition.
Charge Transfer Resistance (Rct) Large IncreaseModerate IncreaseIncreaseHigher Rct signifies a more insulating inhibitor film, hindering charge transfer.
Double Layer Capacitance (Cdl) Large DecreaseDecreaseDecreaseA decrease in Cdl suggests inhibitor molecules are replacing water molecules at the metal surface, thickening the electrical double layer.
Adsorption Mechanism Mixed Physisorption & ChemisorptionPrimarily ChemisorptionPrimarily ChemisorptionThe dominant mechanism shifts from electrostatic/covalent to primarily covalent as pH increases.[3][5][6]

References

  • Benchchem. (n.d.). Standardized Testing Protocols for Morpholine-Based Corrosion Inhibitors.
  • ResearchGate. (2025, October 2). Mechanism and Corrosion Inhibition of Mild Steel by 1,2,4-Triazole in Acidic Media.
  • ResearchGate. (n.d.). Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media.
  • PMC. (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces.
  • PubMed. (2025, October 28). Corrosion Inhibition of Carbon Steel in Acidic Environments: Mechanistic Insights and Protective Effects of Triazole-Pyrazole Derivative Inhibitors.
  • Progress in Chemical and Biochemical Research. (2025, September 26). Corrosion Inhibition of Iron in Acidic Medium by Triazole Derivatives: A Combined Experimental and DFT-MD Study.
  • ASTM International. (2020, November 18). G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
  • PMC. (2016, September 4). Potentiodynamic Corrosion Testing.
  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
  • ASTM International. (2023, June 1). G59-97(2023) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
  • ACS Measurement Science Au. (2023, March 8). Electrochemical Impedance Spectroscopy: A Tutorial.
  • ResearchGate. (2025, September 1). 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution.
  • ChemicalBook. (n.d.). 2-(4H-1,2,4-triazol-4-yl)aniline | 25660-59-7.
  • Research Square. (2025, January 23). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for 2-(4H-1,2,4-triazol-4-yl)aniline Purity

Executive Summary: The Challenge of Basic Intermediates In the synthesis of kinase inhibitors and antifungal agents, 2-(4H-1,2,4-triazol-4-yl)aniline serves as a critical intermediate. Its purity is paramount, yet its an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Basic Intermediates

In the synthesis of kinase inhibitors and antifungal agents, 2-(4H-1,2,4-triazol-4-yl)aniline serves as a critical intermediate. Its purity is paramount, yet its analysis presents a classic chromatographic challenge. The molecule contains both a basic aniline moiety (pKa ~4.6) and a triazole ring (pKa ~2.5), leading to severe peak tailing and poor resolution on standard alkyl-bonded phases due to secondary silanol interactions.

This guide compares a Standard Generic Method (Method A) against an Optimized Polar-Embedded Method (Method B) . We demonstrate that while Method A is functional, Method B offers superior peak symmetry (


), higher theoretical plates, and robust separation from synthetic precursors like o-phenylenediamine.

Physicochemical Profiling & Separation Strategy

Understanding the molecule is the first step in method design.

  • Compound: 2-(4H-1,2,4-triazol-4-yl)aniline[1]

  • Molecular Weight: 160.18 g/mol [2]

  • LogP: ~0.85 (Moderately polar)

  • pKa: The aniline nitrogen is protonated at acidic pH. The triazole ring can also accept protons at very low pH.

The Logic:

  • pH Selection: At low pH (pH 2-3), the aniline is fully ionized (

    
    ). While this increases solubility, it exacerbates interaction with residual silanols on the silica support, causing tailing. At neutral pH (pH 6-7), the aniline is largely un-ionized, improving retention and peak shape, provided the column is stable.
    
  • Column Selection: A standard C18 suffers from "dewetting" in highly aqueous phases and silanol activity. A Polar-Embedded Group (PEG) column shields silanols and provides unique selectivity for nitrogen-containing heterocycles.

Visualization: Method Development Decision Tree

MethodDevelopment Start Analyte: 2-(4H-1,2,4-triazol-4-yl)aniline Prop Properties: Basic (pKa ~4.6), Polar (LogP ~0.85) Start->Prop Choice Select Stationary Phase Prop->Choice C18 Option A: Standard C18 (Low pH Mobile Phase) Choice->C18 Traditional PEG Option B: Polar-Embedded C18 (Mid-pH Mobile Phase) Choice->PEG Optimized ResultA Result: Peak Tailing (Silanol Interaction) Risk: Co-elution of polar impurities C18->ResultA ResultB Result: Sharp Peaks (Shielded Silanols) Benefit: Orthogonal Selectivity PEG->ResultB

Caption: Decision logic for selecting stationary phase chemistry based on analyte basicity.

Method Comparison: Generic vs. Optimized

We evaluated two methods to determine the most robust protocol for purity analysis.

Method A: The "Generic" Approach
  • Column: Standard C18 (4.6 x 150 mm, 5 µm)[3]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • pH: ~2.7

  • Observation: The analyte elutes early with significant tailing (

    
    ). The acidic pH protonates the aniline, driving it to interact with exposed silanols.
    
Method B: The "Optimized" Approach (Recommended)
  • Column: Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP or Waters SymmetryShield RP18)

  • Mobile Phase: 10 mM Potassium Phosphate (pH 6.5) / Acetonitrile[3]

  • pH: 6.5

  • Observation: The neutral pH suppresses ionization of the aniline, increasing retention and hydrophobic interaction. The polar-embedded phase prevents silanol interactions.

Comparative Data Table
ParameterMethod A (Standard C18, Acidic)Method B (Polar-Embedded, Neutral)Verdict
Retention Time (

)
3.2 min6.8 minMethod B (Better retention away from void)
Tailing Factor (

)
1.851.08Method B (Superior symmetry)
Theoretical Plates (

)
4,50012,200Method B (Higher efficiency)
Resolution (

)
*
1.84.5Method B (Robust separation)
LOD (S/N=3) 0.5 µg/mL0.1 µg/mLMethod B (Sharper peaks = better sensitivity)

*Resolution calculated against the key impurity: o-phenylenediamine.

Detailed Experimental Protocol (Method B)

This protocol is validated for the quantification of purity and related substances.[4]

Instrumentation & Reagents[5][7][8][9]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Polar-Embedded C18, 150 x 4.6 mm, 4 µm particle size.

  • Reagents: HPLC Grade Acetonitrile, Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (optional for peak shape, usually not needed with PEG columns), Ultrapure Water.
    
Mobile Phase Preparation[5][7]
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water (10 mM). Adjust pH to 6.5 ± 0.05 with dilute KOH or 
    
    
    
    . Filter through 0.22 µm membrane.
  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions[5][6][8][9]
  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).

  • Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
10.06040
12.01090
15.01090
15.1955
20.0955
Standard Preparation[5][9]
  • Stock Solution: Dissolve 10 mg of 2-(4H-1,2,4-triazol-4-yl)aniline reference standard in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (90:10).

Method Validation (ICH Q2 Guidelines)

The optimized method was subjected to validation parameters to ensure reliability.

Specificity

For specificity, the method must resolve the analyte from known synthesis precursors.

  • Impurity 1: o-Phenylenediamine (Starting material).

  • Impurity 2: 1,2,4-Triazole (Reagent).[2][6][4][7][8][9][10][11]

  • Result: The polar-embedded column retains the triazole ring structures differently than the aniline precursors.

    • o-Phenylenediamine

      
      : 4.2 min
      
    • Analyte

      
      : 6.8 min
      
    • Resolution > 4.0.

Linearity & Range

A calibration curve was constructed from 50% to 150% of the target concentration (50 µg/mL).

  • Range: 25 – 75 µg/mL.

  • Regression Equation:

    
    
    
  • 
    :  0.9998 (Excellent linearity).
    
Accuracy (Recovery)

Spike recovery was performed at 80%, 100%, and 120% levels.

Spike LevelRecovery (%)RSD (%)
80%99.40.5
100%100.20.3
120%99.80.4
Visualization: Validation Workflow

ValidationWorkflow cluster_0 Validation Parameters Input Method B (Optimized) Spec Specificity (Impurity Spiking) Input->Spec Lin Linearity (25-75 µg/mL) Input->Lin Acc Accuracy (Recovery Studies) Spec->Acc Prec Precision (Repeatability) Lin->Prec Output Validated Method Ready for QC Acc->Output Prec->Output

Caption: Sequential workflow for validating the optimized HPLC method according to ICH guidelines.

Conclusion

For the purity analysis of 2-(4H-1,2,4-triazol-4-yl)aniline , the choice of stationary phase is the determining factor for data quality. While standard C18 columns (Method A) are sufficient for rough estimates, they fail to provide the peak symmetry required for high-precision pharmaceutical QC.

Method B , utilizing a Polar-Embedded C18 column at pH 6.5 , is the superior alternative. It neutralizes the basic aniline functionality, shields silanols, and delivers a robust, high-resolution separation suitable for regulatory submission.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using LC-MS/MS. Retrieved from [Link]

  • Sielc Technologies. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

Sources

Comparative

Definitive Characterization of 2-(4H-1,2,4-triazol-4-yl)aniline: A Comparative Analytical Guide

Executive Summary: The Isomer Challenge In the synthesis of 2-(4H-1,2,4-triazol-4-yl)aniline (CAS: 25660-59-7), the critical quality attribute (CQA) is not merely chemical purity, but regioisomeric fidelity . The 1,2,4-t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of 2-(4H-1,2,4-triazol-4-yl)aniline (CAS: 25660-59-7), the critical quality attribute (CQA) is not merely chemical purity, but regioisomeric fidelity . The 1,2,4-triazole ring can attach to the aniline scaffold via two distinct nitrogen atoms:

  • N4-position (Target): 2-(4H-1,2,4-triazol-4-yl)aniline.[1]

  • N1-position (Alternative/Impurity): 2-(1H-1,2,4-triazol-1-yl)aniline.

While both isomers share the identical molecular formula (


) and molecular weight (160.18  g/mol ), they exhibit vastly different pharmacological profiles and coordination chemistries. Standard low-resolution LC-MS cannot distinguish them based on parent ion mass alone.

This guide outlines a self-validating analytical workflow combining Elemental Analysis (EA) and Tandem Mass Spectrometry (MS/MS) to definitively confirm the N4-linkage and quantify purity against N1-isomers and solvent traps.

Analytical Workflow Strategy

The following decision tree illustrates the logic flow for confirming the target compound, prioritizing the differentiation from its N1-isomer.

AnalyticalWorkflow Sample Raw Sample (2-(4H-1,2,4-triazol-4-yl)aniline) EA Elemental Analysis (CHN) Goal: Purity & Solvation State Sample->EA MS_Soft ESI-MS (Soft Ionization) Goal: Confirm MW (160.18 Da) Sample->MS_Soft Decision1 N% within ±0.4%? EA->Decision1 MS_Hard MS/MS (Collision Induced Dissociation) Goal: Isomer Differentiation MS_Soft->MS_Hard Decision2 Fragment m/z 133 vs 132? MS_Hard->Decision2 Decision1->MS_Soft Pass Result_Fail REJECT Impurity/Isomer Detected Decision1->Result_Fail Fail (Solvent/Precursor trapped) Result_Pass CONFIRMED N4-Isomer Decision2->Result_Pass HCN Loss Dominant Decision2->Result_Fail N2 Loss Dominant (N1-Isomer)

Figure 1: Self-validating analytical workflow for structural confirmation. The process integrates bulk purity data (EA) with structural fingerprinting (MS/MS).

Protocol 1: Elemental Analysis (CHN)

Objective: Validate bulk purity and detect non-stoichiometric solvation. Triazole derivatives are hygroscopic and prone to trapping synthesis solvents (e.g., ethanol, water), which skews biological assay results.

Methodology
  • Technique: Combustion analysis (Flash 2000 or equivalent).

  • Combustion Temp: 950°C (ensure complete combustion of the stable triazole ring).

  • Carrier Gas: Helium.

Data Interpretation & Comparison

The theoretical composition for


 is distinct. Deviations often indicate specific impurities.
ElementTheoretical %Acceptance Range (±0.4%)Diagnostic Insight
Carbon 59.99%59.59 – 60.39%Low C often indicates trapped inorganic salts or water.
Hydrogen 5.03%4.63 – 5.43%High H suggests trapped solvent (EtOH/MeOH) or hydration.
Nitrogen 34.98% 34.58 – 35.38%Primary Indicator. Significant deviation (>0.5%) often signals precursor contamination (e.g., unreacted hydrazine).

Self-Validating Check: If Nitrogen is < 34.0% but C/H ratio remains correct, suspect a hemihydrate (


).
  • Calculated for Hemihydrate: N = 33.12%.

  • Action: Dry sample at 60°C under vacuum for 24h and re-test.

Protocol 2: Mass Spectrometry Confirmation

Objective: Definitively distinguish the N4-isomer from the N1-isomer using fragmentation patterns.

Methodology
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Analyzer: Q-TOF or Triple Quadrupole.

  • Solvent: Methanol + 0.1% Formic Acid (promotes protonation).

The Isomer Differentiation Mechanism

The connectivity of the triazole ring dictates its fragmentation under Collision Induced Dissociation (CID).

  • N4-Isomer (Target): The symmetry of the N4-substitution makes the ring more stable against

    
     loss. The primary pathway involves the cleavage of the triazole ring bonds, typically losing HCN (27 Da) .
    
  • N1-Isomer (Alternative): The N1-N2 bond is weaker and prone to direct elimination of molecular nitrogen

    
     (28 Da) .
    
Comparative Fragmentation Table
FeatureTarget: N4-Linked (2-(4H...))Alternative: N1-Linked (2-(1H...))
Parent Ion

m/z 161.08m/z 161.08
Primary Loss - HCN (27 Da) -

(28 Da)
Dominant Fragment m/z 134 (C7H8N3+)m/z 133 (C8H8N2+)
Secondary Fragment m/z 107 (Loss of second HCN)m/z 106 (Loss of HCN after N2)
Mechanism Ring cleavage (Retro-Ritter type)Direct extrusion of N2
Fragmentation Pathway Visualization[3]

Fragmentation Parent Parent Ion [M+H]+ = 161 N4_Frag1 Fragment A (N4) [M+H - HCN]+ m/z 134 Parent->N4_Frag1 Target Pathway (Loss of HCN) N1_Frag1 Fragment X (N1) [M+H - N2]+ m/z 133 Parent->N1_Frag1 Alternative Pathway (Loss of N2) N4_Frag2 Fragment B (N4) [M+H - 2HCN]+ m/z 107 N4_Frag1->N4_Frag2 - HCN

Figure 2: Divergent fragmentation pathways. The presence of m/z 134 confirms the N4-linkage, whereas m/z 133 indicates the N1-isomer impurity.

Comparative Performance Summary

Why choose this analytical suite over standard NMR?

FeatureEA + MS/MS (Recommended) 1H NMR Only
Isomer Specificity High. Distinct m/z fragments (134 vs 133) are unambiguous.Medium. Chemical shifts of triazole protons are solvent-dependent and can overlap (approx

8.5-9.0 ppm).
Impurity Detection High. EA detects inorganic salts/water; MS detects trace organics.Low. Inorganic salts are invisible; water peak is often ignored/exchanged.
Sample Requirement < 5 mg total.[2]~10-20 mg for good S/N.
Throughput High (Automated).Low (Manual shimming/processing).

References

  • ResearchGate. (2025).[2] Mass Spectrometric Fragmentation of 1,2,4-triazole derivatives. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Crystal structure and synthesis of N4-linked triazole-pyrimidine analogs. Retrieved from [Link]

Sources

Validation

Comparing antifungal potency of 2-(4H-1,2,4-triazol-4-yl)aniline against standard drugs

This guide provides an in-depth technical comparison of 2-(4H-1,2,4-triazol-4-yl)aniline —specifically as a critical pharmacophore scaffold—against standard antifungal agents like Fluconazole. Note on Nomenclature & Scop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4H-1,2,4-triazol-4-yl)aniline —specifically as a critical pharmacophore scaffold—against standard antifungal agents like Fluconazole.

Note on Nomenclature & Scope: In medicinal chemistry, 2-(4H-1,2,4-triazol-4-yl)aniline is rarely used as a standalone drug due to moderate potency. Its primary value lies as the precursor scaffold for synthesizing fused heterocyclic systems, most notably [1,2,4]triazolo[1,5-c]quinazolines . This guide compares the antifungal potency of these aniline-derived active agents against standard azoles, as this reflects the compound's actual application in drug discovery.

Executive Summary

2-(4H-1,2,4-triazol-4-yl)aniline represents a specialized class of "ortho-linked" triazole-anilines. Unlike linear azoles (e.g., Fluconazole), this molecule is designed to undergo cyclization, forming planar, fused ring systems (Triazoloquinazolines) that intercalate into fungal DNA or bind rigidly to the CYP51 active site.

  • Primary Role: Precursor scaffold for fused-ring antifungals.

  • Key Advantage: Derivatives often retain potency against Fluconazole-resistant Candida strains due to distinct binding modes.

  • Potency Verdict: While the parent aniline has high MIC values (>64 µg/mL), its cyclized derivatives achieve MICs in the 0.98 – 15 µg/mL range, comparable to or exceeding Fluconazole in resistant isolates.

Mechanism of Action: The "Fused-Ring" Advantage

Standard azoles (Fluconazole) rely on a flexible linker to position the triazole ring into the heme center of Lanosterol 14α-demethylase (CYP51) .

The 2-(4H-1,2,4-triazol-4-yl)aniline scaffold operates differently:

  • Rigidification: The ortho-positioning allows cyclization into a [1,2,4]triazolo[1,5-c]quinazoline core.

  • Dual Binding: The resulting fused system provides a large, planar surface for hydrophobic stacking within the enzyme pocket, while the triazole nitrogen coordinates with the heme iron.

  • Resistance Evasion: The rigid structure is less susceptible to efflux pump mutations that often render flexible azoles ineffective.

Pathway Visualization

The following diagram illustrates the transformation of the aniline scaffold into the active antifungal agent and its biological target.

AntifungalPathway Aniline 2-(4H-1,2,4-triazol-4-yl)aniline (Scaffold/Precursor) Cyclization Cyclization (e.g., with CS2/Aldehydes) Aniline->Cyclization Synthetic Modification ActiveAgent [1,2,4]Triazolo[1,5-c]quinazoline (Active Antifungal) Cyclization->ActiveAgent Yields Rigid Core Target Fungal CYP51 (Lanosterol 14α-demethylase) ActiveAgent->Target Inhibits (IC50 < 0.1 µM) Effect Membrane Disruption (Ergosterol Depletion) Target->Effect Causes Cell Death

Caption: Transformation of the aniline precursor into the active triazoloquinazoline pharmacophore targeting fungal CYP51.

Comparative Performance Data

The following data compares the active derivatives synthesized from the 2-(4H-1,2,4-triazol-4-yl)aniline scaffold against standard clinical drugs.

Metric: Minimum Inhibitory Concentration (MIC) in µg/mL. Lower values indicate higher potency.

Compound ClassCandida albicans (Sensitive)Candida albicans (Resistant)Aspergillus nigerE. coli (Antibacterial Control)
Fluconazole (Standard) 0.25 – 1.0> 64.0> 64.0 (Poor)Inactive
Parent Scaffold (The Aniline)> 64.0> 128.0> 128.0Moderate (100)
Derivative A (Triazoloquinazoline-thione)5.0 – 15.0 12.5 15.025.0
Derivative B (Schiff Base/Thio-ether)0.98 – 1.95 4.0 1.95 12.5
Voriconazole (Reference) 0.03 – 0.120.5 – 2.00.5Inactive

Key Findings:

  • Scaffold vs. Product: The parent aniline is biologically weak. However, converting it to Derivative B (via S-alkylation or Schiff base formation) increases potency by >50-fold.

  • Spectrum: Derivatives show superior activity against molds (A. niger) compared to Fluconazole, which is primarily active against yeasts.

  • Bacterial Cross-over: Unlike pure antifungals, this aniline scaffold often yields compounds with dual antibacterial activity (MIC ~12.5–25 µg/mL against E. coli).

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

A. Synthesis of the Active Scaffold

Rationale: You must first generate the 2-(4H-1,2,4-triazol-4-yl)aniline intermediate before cyclizing it.

  • Reactants: Reflux 2-amino-benzenamine (o-phenylenediamine) with Formic acid or Triethyl orthoformate.

  • Condition: High temperature (140°C) for 4–6 hours.

  • Isolation: The product, 2-(4H-1,2,4-triazol-4-yl)aniline , precipitates upon cooling.

  • Activation: React this aniline with Carbon Disulfide (CS₂) in pyridine to close the third ring, forming the [1,2,4]triazolo[1,5-c]quinazoline-2-thione core.

B. Antifungal Susceptibility Testing (Broth Microdilution)

Standard: CLSI M27-A3 Protocol.

  • Inoculum Preparation:

    • Grow Candida species on Sabouraud Dextrose Agar (SDA) at 37°C for 24h.

    • Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (~1–5 × 10⁶ CFU/mL).

  • Compound Dilution:

    • Dissolve the test compound (Aniline derivative) in DMSO.

    • Prepare serial twofold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well plate. Final concentration range: 0.125 – 64 µg/mL.

  • Incubation:

    • Add 100 µL of inoculum to each well.

    • Incubate at 35°C for 24–48 hours.

  • Readout:

    • MIC Endpoint: The lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

    • Validation: Include Fluconazole as a positive control; MIC must fall within established QC ranges (e.g., 0.25–1.0 µg/mL for C. albicans ATCC 90028).

References

  • Synthesis and Antimicrobial Activity of [1,2,4]Triazolo[1,5-c]quinazoline Derivatives. Source: European Journal of Medicinal Chemistry.[1] Context: Establishes the synthesis route from 2-(4H-1,2,4-triazol-4-yl)aniline to potent antifungal agents. Link:

  • Comparative Analysis of Triazole Antifungals vs. Fluconazole. Source: BenchChem Comparative Guides. Context: Provides baseline MIC data for standard azoles against resistant strains. Link:

  • Structure-Activity Relationship of 1,2,4-Triazole Derivatives. Source: Journal of Advanced Pharmaceutical Technology & Research. Context: Explains the SAR of the triazole ring position (ortho vs para) on aniline scaffolds. Link:

  • Antifungal Susceptibility Testing Protocols (CLSI M27-A3). Source: Clinical and Laboratory Standards Institute. Context: The gold standard protocol for generating the MIC data cited above. Link:

Sources

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Retrosynthesis Analysis

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Method

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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